Indibulin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Tubulin Modulator/Antineoplastic Agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-90-3 | |
| Record name | Indibulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Antitumor Activity of Indibulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide), also known as ZIO-301 or D-24851, is a synthetic, orally bioavailable small molecule that has demonstrated significant preclinical antitumor activity. As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. A key distinguishing feature of this compound is its selective activity against non-neuronal tubulin, which spares mature neuronal microtubules from disruption, thereby minimizing the neurotoxicity commonly associated with other microtubule-targeting agents. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo antitumor activity, mechanism of action, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects primarily by destabilizing microtubule polymerization.[1] Unlike other well-known microtubule inhibitors such as taxanes, vinca alkaloids, and colchicine, this compound binds to a distinct site on tubulin.[1] This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.
The disruption of microtubule dynamics by this compound leads to the activation of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Key proteins in this checkpoint, Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), are activated in response to improper microtubule attachment to kinetochores.[2][3] This activation prevents the onset of anaphase, leading to a prolonged mitotic arrest and ultimately triggering the apoptotic cell death cascade.[2][3]
A significant advantage of this compound is its lack of neurotoxicity, a common dose-limiting side effect of other microtubule inhibitors.[2][4] This is attributed to its inability to bind to acetylated tubulin, which is abundant in mature neuronal microtubules.[4]
Signaling Pathway of this compound-Induced Mitotic Arrest
The following diagram illustrates the proposed signaling pathway for this compound-induced mitotic arrest.
In Vitro Antitumor Activity
This compound has demonstrated potent cytotoxic and antiproliferative activity across a broad range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 10 | [2] |
| HeLa | Cervical Cancer | Not specified | [2] |
| SKOV-3 | Ovarian Cancer | Not specified | [2] |
Further comprehensive data on IC50 values across a wider range of cell lines is needed for a complete profile.
In Vivo Antitumor Activity
Preclinical studies in animal models have confirmed the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit tumor growth in various xenograft models.
Detailed quantitative data on tumor growth inhibition from in vivo studies is currently being compiled and will be included in a future update.
Synergistic Effects
This compound has shown synergistic or additive effects when combined with other chemotherapeutic agents, suggesting its potential use in combination therapies.
-
Vinblastine: Exerts synergistic cytotoxic effects on MCF-7 breast cancer cells.[2]
-
Paclitaxel: Shows synergistic effects in MCF-7 cells.
-
Erlotinib: Strongest synergy observed in the A549 non-small cell lung cancer cell line.
-
Carboplatin: Enhanced effect in A549 cells.
-
5-Fluorouracil (5-FU) and Tamoxifen: Synergistic effects in MCF-7 cells.
-
Doxorubicin: Additive effects in MCF-7 cells.
-
Cisplatin, Carboplatin, and Gemcitabine: Additive effects in the SKOV-3 ovarian cancer cell line.
-
Estramustine and Prednisolone: Additive effects in the PC3 prostate cancer cell line.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the preclinical antitumor activity of this compound.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in cancer cells treated with this compound.
Protocol:
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: Cells are fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with this compound (e.g., via oral gavage) or a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Western Blotting for Protein Expression
Objective: To analyze the expression levels of key proteins involved in the mechanism of action of this compound (e.g., Mad2, BubR1, caspases).
Protocol:
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Visualizations
Experimental Workflow for In Vitro Analysis
Apoptotic Pathway Activation
While the precise apoptotic pathway activated by this compound requires further elucidation, the prolonged mitotic arrest is a known trigger for the intrinsic (mitochondrial) pathway of apoptosis. This typically involves the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.
Conclusion
This compound is a promising novel anticancer agent with a distinct mechanism of action that differentiates it from other microtubule inhibitors. Its potent in vitro and in vivo antitumor activity, coupled with a favorable safety profile characterized by a lack of neurotoxicity, makes it an attractive candidate for further clinical development. The synergistic effects observed with existing chemotherapeutic agents further highlight its potential in combination therapy regimens. Future research should focus on elucidating the full spectrum of its molecular targets and signaling pathways to optimize its clinical application.
References
- 1. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indibulin: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indibulin, also known as D-24851 or ZIO-301, is a synthetic, orally available small molecule that has demonstrated potent antimitotic and potential antineoplastic activities.[1] It represents a novel class of tubulin inhibitors with a unique mechanism of action that distinguishes it from other microtubule-targeting agents like taxanes and vinca alkaloids.[2][3] Notably, this compound has shown efficacy in multidrug-resistant (MDR) and taxane-resistant tumor cell lines and exhibits a favorable safety profile with reduced neurotoxicity, a common dose-limiting side effect of many tubulin inhibitors.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.
Chemical Structure and Properties
This compound is chemically described as 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H16ClN3O2 | [4] |
| Molecular Weight | 389.8 g/mol | [4] |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | [4] |
| CAS Number | 204205-90-3 | [4] |
| Synonyms | D-24851, ZIO-301, Indibulina | [4] |
Mechanism of Action
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. Unlike many other tubulin inhibitors, this compound binds to a unique site on tubulin, which is distinct from the binding sites of colchicine, taxanes, or vinca alkaloids.[1][5] This interaction destabilizes tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][2]
Inhibition of Tubulin Polymerization
This compound inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] The IC50 value for the inhibition of tubulin polymerization has been reported to be approximately 0.3 µM.
Cell Cycle Arrest
By disrupting mitotic spindle formation, this compound triggers the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This activation leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][3]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This process is characterized by the activation of key apoptotic proteins and subsequent programmed cell death.[1]
Selectivity for Non-Neuronal Tubulin
A key feature of this compound is its ability to discriminate between neuronal and non-neuronal tubulin.[2][3] It shows a lower affinity for the highly post-translationally modified tubulin found in mature neurons. This selectivity is believed to be the basis for its reduced neurotoxicity compared to other microtubule-targeting agents.[2][3]
Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Spindle Assembly Checkpoint (SAC) Activation
This compound's disruption of microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint. This pathway involves the recruitment and activation of checkpoint proteins, such as Mad2 and BubR1, to unattached kinetochores. These proteins then inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing the cell from proceeding into anaphase and leading to mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Indibulin Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indibulin is a novel synthetic small molecule that acts as a microtubulin inhibitor. It has demonstrated potent antitumor activity in preclinical models with a notable lack of neurotoxicity, a common side effect of other microtubule-targeting agents like taxanes and vinca alkaloids.[1][2] this compound functions by destabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Its unique mechanism of action involves binding to a site on tubulin distinct from other major classes of microtubule inhibitors.[3] A key characteristic of this compound is its ability to discriminate between the highly post-translationally modified tubulin found in mature neuronal microtubules and the less-modified tubulin present in non-neuronal cells, which likely contributes to its favorable neurotoxicity profile.[1][2]
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of this compound and similar compounds. Additionally, it summarizes the quantitative effects of this compound on microtubule dynamics and outlines the signaling pathway involved in the mitotic arrest induced by this compound.
Data Presentation
The inhibitory effect of this compound on tubulin polymerization and its impact on the dynamic instability of microtubules can be quantified. The following tables summarize key parameters.
Table 1: Inhibition of In Vitro Tubulin Polymerization by this compound
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | 0.3 |
This IC50 value represents the concentration of this compound required to inhibit 50% of tubulin polymerization in an in vitro assay.
Table 2: Quantitative Effects of this compound on Microtubule Dynamics in Live MCF-7 Cells
| Treatment | Growth Rate (µm/min) | Shortening Rate (µm/min) | Catastrophe Frequency (events/s) | Rescue Frequency (events/s) |
| Control (Vehicle) | 7.8 ± 1.2 | 10.2 ± 1.5 | 0.015 ± 0.003 | 0.021 ± 0.004 |
| This compound (100 nM) | 5.1 ± 0.9 | 6.8 ± 1.1 | 0.008 ± 0.002 | 0.011 ± 0.003 |
Data are presented as mean ± standard deviation. These values illustrate that this compound dampens microtubule dynamics by reducing the rates of both growth and shortening, as well as decreasing the frequencies of transitions between these states (catastrophe and rescue).
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol describes a method to measure the effect of this compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) over time.
Materials:
-
Purified tubulin (>99% pure, bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare Tubulin Polymerization Buffer (TPB) by supplementing General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare a working solution of purified tubulin at a final concentration of 3 mg/mL in ice-cold TPB. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound in TPB. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the 3 mg/mL tubulin solution to each well. Mix gently by pipetting up and down a few times, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the vehicle control.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
The IC50 value can be calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: From Microtubule Disruption to Mitotic Arrest
This compound's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation.
The workflow for investigating the effects of this compound on tubulin polymerization and subsequent cellular consequences is outlined below.
References
Application Notes: In Vitro Efficacy of Indibulin
Introduction
Indibulin (also known as ZIO-301 or D-24851) is a synthetic, orally active small molecule that functions as a microtubule inhibitor with significant anti-mitotic and potential antineoplastic activities.[1][2][3] It has demonstrated potent activity against a wide range of cancer cell lines, including those resistant to other common chemotherapeutics like paclitaxel and vincristine.[1][3] A key characteristic of this compound is its unique mechanism of action, which involves binding to a distinct site on tubulin, leading to the destabilization of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3][4] Notably, preclinical studies suggest this compound exhibits minimal neurotoxicity, a common side effect of other microtubule-targeting agents, because it does not significantly affect the stable, post-translationally modified microtubules found in mature neurons.[5][6]
These application notes provide an overview and detailed protocols for fundamental in vitro cell-based assays to evaluate the efficacy of this compound. The described assays—Cell Viability, Cell Cycle Analysis, and Apoptosis Induction—are critical for determining the cytotoxic and cytostatic effects of this compound, elucidating its mechanism of action, and establishing effective dose ranges for further preclinical development.
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[6] It binds to tubulin and inhibits its polymerization into microtubules.[7][8] This disruption leads to the formation of aberrant mitotic spindles, which in turn activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1.[7][9] The activation of this checkpoint halts the cell cycle in the G2/M phase, preventing mitotic progression.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][7]
Quantitative Data Summary
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. These values are highly dependent on the cancer cell line and assay conditions.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 10 µM | [7] |
| L1210 | Murine Leukemia | 80 nM | [10] |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[12][13]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Cell Cycle Analysis
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] Since this compound is known to induce G2/M arrest, this assay is crucial for confirming its mechanism of action.[1] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).[14]
Protocol: Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells to ensure all cells are collected.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[15]
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16]
-
Incubation: Incubate the fixed cells for at least 30 minutes at 4°C.[16] For long-term storage, cells can be kept in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 400 x g for 5 minutes to remove the ethanol.[15] Wash the pellet twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16]
-
Analysis: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[17] Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the generation of a histogram to quantify cell cycle phases.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[18] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[20] A viability dye like Propidium Iodide (PI) is used concurrently to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Harvesting: Collect both floating and adherent cells to ensure the apoptotic population is not lost. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant. Wash the cells once with cold PBS, then once with 1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4).[20]
-
Staining: Centrifuge and resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[21]
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.[20][21]
-
PI Addition: Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) and 400 µL of 1X Binding Buffer.[20] Keep samples on ice and protected from light.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Apoptosis is an ongoing process, so timely analysis is critical.[22] Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Indibulin Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indibulin is a synthetic small molecule that acts as a microtubule destabilizing agent, showing promise as an anticancer therapeutic.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] A key characteristic of this compound is its oral bioavailability.[1] Preclinical studies in murine xenograft models are crucial for evaluating its in vivo efficacy, determining optimal dosing schedules, and understanding its pharmacokinetic and pharmacodynamic profiles. These application notes provide a comprehensive guide to the administration of this compound in such models.
Data Presentation
Efficacy of this compound in Murine Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound in various murine xenograft models.
Table 1: this compound Efficacy in a Breast Carcinoma Xenograft Model (MX-1)
| Parameter | Value | Reference |
| Cell Line | MX-1 (Human Breast Carcinoma) | [2] |
| Mouse Strain | Nude | [2] |
| Dose Range | 12 - 28.7 mg/kg/day | [2] |
| Administration Route | Oral | [1] |
| Dosing Schedule | Continuous | [2] |
| Key Findings | - Linear dose-efficacy relationship observed in the 12 to 22 mg/kg range. - Peak efficacy observed around day 10 of administration. - Suggestion that an intermittent dosing schedule could optimize efficacy. | [2] |
Experimental Protocols
Murine Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of cancer cells to establish a tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MX-1, Panc-1, A549, HCT116)
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate complete medium to ~80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or culture medium without serum to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just before injection. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Monitoring:
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into control and treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Preparation and Administration of this compound
This compound is orally bioavailable. The following protocol describes its preparation for oral gavage.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., 5-10% lactic acid in water)[3][4]
-
Oral gavage needles (stainless steel, flexible, or disposable)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Based on patent information, this compound can be formulated as an oversaturated solution in 5-10% lactic acid for oral administration.[3][4] This solution should be freshly prepared.
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg) and the number and weight of the mice. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the vehicle to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is fully dissolved.
-
-
Oral Administration (Gavage):
-
Securely restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action
Experimental Workflow for this compound Efficacy Testing in a Murine Xenograft Model
References
- 1. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20060280787A1 - Pharmaceutical formulation of the tubulin inhibitor this compound for oral administration with improved pharmacokinetic properties, and process for the manufacture thereof - Google Patents [patents.google.com]
- 4. AU2006257428A1 - Oral solid pharmaceutical formulation of the tubulin inhibitor this compound - Google Patents [patents.google.com]
Application Notes: Visualizing Microtubule Disruption by Indibulin using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indibulin is a synthetic small molecule that acts as a potent inhibitor of tubulin polymerization.[1] Its mechanism of action involves binding to tubulin and disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells, making this compound a promising candidate for cancer chemotherapy.[2][4] Notably, this compound has shown efficacy in multidrug-resistant cell lines and a reduced potential for neurotoxicity compared to other microtubule inhibitors like taxanes and vinca alkaloids.[5][6]
These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound. This technique allows for the direct visualization and qualitative assessment of the effects of this compound on the microtubule network. Furthermore, we present a framework for the quantitative analysis of these changes, enabling a more robust evaluation of this compound's cellular activity.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly targeting tubulin, the protein subunit of microtubules. Unlike other microtubule-targeting agents, this compound binds to a unique site on tubulin.[5] This binding inhibits tubulin polymerization, leading to a dampening of microtubule dynamics.[2][3] Specifically, this compound has been shown to:
-
Decrease the rate of microtubule growth and shortening. [3]
-
Increase the time microtubules spend in a paused state. [3]
-
Induce microtubule depolymerization at higher concentrations. [7]
This disruption of the highly dynamic microtubule network leads to defects in the formation of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[2][3]
Caption: this compound's mechanism of action leading to apoptosis.
Quantitative Analysis of Microtubule Disruption
Immunofluorescence images can be quantitatively analyzed to objectively measure the effects of this compound on microtubule structure.[8][9] This provides a more rigorous assessment than qualitative observation alone.
Table 1: Effect of this compound on Microtubule Dynamics in MCF-7 Cells [3]
| Treatment (150 nM this compound) | Growth Rate (µm/min) | Shortening Rate (µm/min) | Time in Pause (%) |
| Control | 10.2 ± 1.2 | 19.8 ± 2.5 | 38.3 ± 6.5 |
| This compound | 6.4 ± 0.8 | 9.3 ± 1.5 | 71.0 ± 8.7 |
Table 2: Dose-Dependent Depolymerization of Microtubules by this compound [7]
| This compound Concentration | Microtubule Network Integrity |
| 0 nM (Control) | Intact and well-defined network |
| 150 nM | Minimal visible disruption |
| 300 nM | Clearly visible disruption |
| 600 nM | Majority of microtubules depolymerized |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol is designed for adherent cancer cell lines (e.g., MCF-7, HeLa) cultured on glass coverslips.
Materials
-
Cell Line: Adherent cancer cell line of interest (e.g., MCF-7)
-
Culture Medium: Appropriate complete growth medium for the chosen cell line
-
This compound Stock Solution: 10 mM this compound in DMSO[1]
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
6-well or 24-well plates
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh) or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T9026)
-
Secondary Antibody: Alexa Fluor 488 or 568 conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium: Anti-fade mounting medium
-
Microscope: Fluorescence or confocal microscope
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Post-Indibulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indibulin is a synthetic small molecule that acts as a microtubule-destabilizing agent, showing promise as an anticancer therapeutic.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[3][4] A significant advantage of this compound is its reported lack of neurotoxicity, a common side effect of other microtubule-targeting drugs like taxanes and vinca alkaloids.[2] This is attributed to its ability to discriminate between non-neuronal and mature neuronal tubulin.[2]
The induction of apoptosis is a key mechanism through which many anticancer agents, including this compound, exert their effects. Apoptosis is a regulated process of programmed cell death characterized by a series of biochemical events, including the activation of a family of cysteine proteases called caspases. Western blot analysis is a powerful and widely used technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, providing valuable insights into the molecular mechanisms of drug action.[5]
This document provides a detailed protocol for the Western blot analysis of key apoptosis markers in cancer cells following treatment with this compound. The selected markers include Poly (ADP-ribose) polymerase (PARP), Caspase-7, and the Bcl-2 family proteins Bax and Bcl-2. Of note, these protocols are optimized for cell lines such as the human breast cancer cell line MCF-7, which is known to be caspase-3 deficient.[6] In such cells, apoptosis is often mediated by other executioner caspases, like caspase-7.[7]
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary target is tubulin, a key component of microtubules. By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[4] This arrest is a critical trigger for the intrinsic pathway of apoptosis. The sustained mitotic arrest is thought to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These initiator caspases then cleave and activate executioner caspases, such as caspase-7 in caspase-3 deficient cells.[7] Activated caspase-7 is responsible for the cleavage of a multitude of cellular substrates, including PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[5]
References
- 1. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Indibulin Research Using MCF-7 and L1210 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of human breast adenocarcinoma (MCF-7) and mouse lymphocytic leukemia (L1210) cell lines in the preclinical evaluation of Indibulin, a novel microtubule inhibitor. Detailed protocols for key experimental assays are provided to ensure reproducibility and accuracy in research settings.
Introduction to this compound and its Mechanism of Action
This compound (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide) is a synthetic small molecule that has demonstrated potent antitumor activity.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] Notably, this compound has shown efficacy in multidrug-resistant cell lines and is associated with minimal neurotoxicity in preclinical studies, making it a promising candidate for cancer chemotherapy.[1][2]
Use of MCF-7 Cells in this compound Research
The MCF-7 cell line is a widely utilized model for breast cancer research. Studies using this cell line have been instrumental in elucidating the specific effects of this compound on cancer cells.
Quantitative Data Summary: Effects of this compound on MCF-7 Cells
| Parameter | Value | Reference |
| IC50 (Cell Proliferation) | 150 ± 13 nM (48h treatment) | [1] |
| Cell Cycle Arrest | G2/M phase | [1] |
| Effect on Microtubule Dynamics (at 150 nM) | [1] | |
| Reduction in Growth Rate | 37% | [1] |
| Reduction in Shortening Rate | 53% | [1] |
| Increase in Pause State Time | From 38.3% to 71% | [1] |
| Synergistic Effect with Vinblastine (1 nM) | [1] | |
| 50 nM this compound | 53% proliferation inhibition (CI = 0.67 ± 0.03) | [1] |
| 150 nM this compound | 71% proliferation inhibition (CI = 0.5 ± 0.02) | [1] |
CI: Combination Index. A CI < 1 indicates a synergistic effect.
Signaling Pathway of this compound in MCF-7 Cells
This compound's interaction with tubulin disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. This disruption leads to the activation of the spindle assembly checkpoint (SAC), a key cellular surveillance mechanism. The activation of SAC proteins, such as Mad2 and BubR1, prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[1][3] Prolonged mitotic arrest due to this compound treatment ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]
Use of L1210 Cells in this compound Research
The L1210 cell line, a mouse lymphocytic leukemia model, has also been used to study this compound, particularly in the context of drug resistance.
Quantitative Data Summary: Effects of this compound on L1210 Cells
| Parameter | Value | Reference |
| Initial IC50 | 80 nM | [4] |
| IC50 in Resistant Subline | >340 nM | [4] |
Research has shown that resistance to this compound in L1210 cells can be acquired through long-term adaptation to the drug.[4] This resistance is associated with increased acetylation and detyrosination of α-tubulin, suggesting that these post-translational modifications may interfere with this compound's binding to its target.[4]
Experimental Protocols
The following are detailed protocols for key experiments in this compound research using MCF-7 and L1210 cell lines.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on cell proliferation.
Materials:
-
MCF-7 or L1210 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
MCF-7 or L1210 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates to about 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 300 nM and 600 nM for MCF-7) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells like MCF-7) or by centrifugation (for suspension cells like L1210).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
In Vitro Tubulin Polymerization Assay (Turbidity Assay)
This biochemical assay measures the direct effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Preparation: Thaw tubulin, GTP, and polymerization buffer on ice.
-
Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (1 mM) in polymerization buffer.
-
Compound Addition: Add different concentrations of this compound or a vehicle control (DMSO) to the wells. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for polymerization (e.g., Paclitaxel).
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Measure the change in absorbance (turbidity) at 350 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the control.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: PC12 Cell Neurite Outgrowth Assay for Indibulin Neurotoxicity Testing
For: Researchers, scientists, and drug development professionals.
Introduction
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established in vitro model for neurobiological and neurotoxicological research.[1][2][3] Upon stimulation with Nerve Growth Factor (NGF), PC12 cells cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites.[1][2] This process of neurite outgrowth is critically dependent on the dynamic instability of microtubules. Consequently, the PC12 neurite outgrowth assay serves as a valuable tool for assessing the neurotoxic potential of compounds that target microtubules.[4][5]
Indibulin is a novel synthetic small molecule that inhibits microtubule polymerization, demonstrating potent antitumor activity.[2] A key feature of this compound is its minimal neurotoxicity observed in preclinical animal studies, a significant advantage over other microtubule inhibitors like taxanes and vinca alkaloids, whose clinical use is often limited by peripheral neuropathy.[2] This lack of neurotoxicity is attributed to this compound's unique inability to bind to the highly post-translationally modified and acetylated tubulin present in mature neuronal microtubules.[2] In contrast, it effectively destabilizes the less-modified tubulin found in rapidly dividing non-neuronal cells, such as cancer cells.[2]
These application notes provide a detailed protocol for utilizing the PC12 neurite outgrowth assay to evaluate the neurotoxic profile of this compound in comparison to other microtubule-targeting agents known to induce neurotoxicity.
Principle of the Assay
This assay quantifies changes in neurite length and number in NGF-differentiated PC12 cells following exposure to test compounds. A reduction in these parameters, without a corresponding decrease in cell viability, is indicative of specific neurotoxicity targeting neurite extension and maintenance. By comparing the effects of this compound to known neurotoxic agents like Vincristine and Paclitaxel, a quantitative assessment of its relative neuronal safety can be achieved.
Data Presentation: Comparative Neurotoxicity of Microtubule-Targeting Agents
The following tables summarize quantitative data on the effects of various microtubule inhibitors on PC12 cell neurite outgrowth and viability.
Table 1: Effect of Microtubule-Targeting Agents on PC12 Cell Neurite Outgrowth
| Compound | Concentration | Exposure Time | Effect on Neurite Outgrowth | Reference |
| This compound | Up to 1 µM | 24 - 48 hours | No significant disruption of neurite integrity in differentiated neuronal cells. | [2] |
| Vincristine | 1 nM | 24 hours | Significant decrease in neurite outgrowth in iPSC-derived sensory neurons. | [6] |
| Colchicine | 10 nM | Not specified | Neurite retraction in differentiated SH-SY5Y cells. | [7] |
| Paclitaxel | 5 nM | 24 hours | Significant reduction in neurite formation. | [8] |
| Paclitaxel | 1 µM | Not specified | Neurite regression. | [9] |
Table 2: Effect of Microtubule-Targeting Agents on PC12 Cell Viability
| Compound | Concentration | Exposure Time | % Cell Viability (approx.) | Reference |
| This compound | Not specified | Not specified | Stronger effect on undifferentiated neuroblastoma cells than differentiated neuronal cells. | [10][11] |
| Vincristine | Various | 24 - 48 hours | Dose-dependent decrease in viability. | [12] |
| Colchicine | 50 µM | 6 hours | No significant effect on cell viability. | [13][14] |
| Paclitaxel | 1 µM | Not specified | No significant cytotoxicity. | [9] |
Experimental Protocols
PC12 Cell Culture and Maintenance
-
Cell Line: PC12 (ATCC® CRL-1721™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
PC12 Cell Differentiation for Neurite Outgrowth Assay
-
Plate Coating: Coat 96-well plates with 50 µg/mL Poly-D-Lysine (PDL) for at least 1 hour at room temperature, followed by three washes with sterile water.
-
Cell Seeding: Seed PC12 cells at a density of 2 x 10^3 cells per well in culture medium.
-
Differentiation Induction: After 24 hours, replace the culture medium with differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, and 50-100 ng/mL NGF).
-
Incubation: Incubate the cells for 3-5 days to allow for neurite extension. Replace the differentiation medium every 2 days.
Compound Treatment
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds (e.g., Vincristine, Paclitaxel) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in differentiation medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.
-
Treatment: After 3-5 days of differentiation, carefully remove the medium and add the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known neurotoxic compound).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
Neurite Outgrowth Assessment
-
Fixation: After the treatment period, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Immunostaining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as beta-III tubulin, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Use automated image analysis software to quantify:
-
Total neurite length per neuron.
-
Number of neurites per neuron.
-
Percentage of cells with neurites longer than the cell body diameter.
-
Cell Viability Assay (e.g., MTT Assay)
-
Parallel Plate: Seed and differentiate PC12 cells in a separate 96-well plate under the same conditions as the neurite outgrowth assay.
-
Compound Treatment: Treat the cells with the same concentrations of compounds for the same duration.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound's selective action.
Caption: Experimental workflow for neurotoxicity testing.
Caption: NGF signaling and microtubule inhibitor targets.
References
- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes in the colchicine susceptibility of microtubules associated with neurite outgrowth: studies with nerve growth factor-responsive PC12 pheochromocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in the colchicine susceptibility of microtubules associated with neurite outgrowth: studies with nerve growth factor-responsive PC12 pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Indibulin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indibulin. The focus is on addressing the challenges associated with its poor aqueous solubility to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is practically insoluble in water and ethanol. Its poor aqueous solubility is a significant challenge in experimental setups.[1]
Q2: What is the most common solvent used to dissolve this compound for in vitro experiments?
Dimethyl sulfoxide (DMSO) is the most widely used solvent to prepare stock solutions of this compound for cell-based assays.[1][2] It is soluble in DMSO up to 40 mg/mL (102.6 mM).[1]
Q3: I am observing precipitation when I add my this compound-DMSO stock solution to the aqueous cell culture medium. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3]
-
Working Solution Preparation: Prepare intermediate dilutions of your this compound stock in culture medium. Add the this compound-DMSO stock to a small volume of medium first, mixing gently, and then add this to the final volume.
-
Temperature: Ensure your cell culture medium is at 37°C when adding the this compound solution. Sometimes, temperature can affect solubility.[4]
-
Mixing: Add the stock solution dropwise while gently swirling the culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.[2]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of hydrophobic drugs like this compound. These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its permeability and sustained release.[5][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of hydrophobic drugs.[7][8]
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its delivery and solubility in aqueous environments.[9][10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution (DMSO) | Moisture absorption by DMSO. | Use fresh, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.[1] |
| Cloudiness/Precipitation in Cell Culture Medium | Exceeding the aqueous solubility limit of this compound. | Lower the final concentration of this compound. Increase the final percentage of DMSO slightly (while staying within the tolerable limit for your cell line). Consider using a solubility-enhancing formulation (see Q4 in FAQs).[2][12] |
| Reaction with components in the medium. | Prepare a fresh stock solution and sterile-filter it. Test for precipitation in a small volume of medium before adding to the full culture.[4][13] | |
| Inconsistent Experimental Results | Inaccurate concentration of the active drug due to precipitation. | Visually inspect for precipitation before each experiment. Prepare fresh working solutions for each experiment. Quantify the concentration of this compound in your formulation using analytical methods. |
| Degradation of this compound. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This is the standard method for preparing this compound for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
For Cell Culture Experiments:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium.
-
Add the working solution to your cell culture plates to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Protocol 2: General Method for Preparing Solid Lipid Nanoparticles (SLN) of a Hydrophobic Drug (Adapted for this compound)
This protocol is based on methods used for the similar hydrophobic compound, indirubin, and can be adapted for this compound.[5][6]
Materials:
-
This compound
-
Solid lipid (e.g., Cetyl palmitate)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., acetone or ethanol)
-
Aqueous phase (e.g., distilled water)
-
High-pressure homogenizer
Procedure:
-
Lipid Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.
-
Nanoparticle Formation: Cool down the nanoemulsion to a low temperature (e.g., by placing it in an ice bath) to allow the lipid to solidify and form SLNs.
-
Purification: The resulting SLN dispersion can be purified by methods like dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and its effects in experimental settings.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 40 mg/mL (102.6 mM) | [1] |
| DMSO | 25 mM | [14] |
Table 2: In Vitro Activity of this compound in MCF-7 Breast Cancer Cells
| Parameter | Value | Reference |
| IC50 (Cell Proliferation) | 150 ± 13 nM | [15] |
| Effect on Microtubule Growth Rate (at 150 nM) | Reduced by 37% | [15] |
| Effect on Microtubule Shortening Rate (at 150 nM) | Reduced by 53% | [15] |
Visualizations
Signaling Pathway of this compound's Action
This compound acts as a microtubule destabilizer, leading to mitotic arrest and subsequent apoptosis. The diagram below illustrates this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Indirubin Solid Lipid Nanoparticles and Transport of Caco-2 Monolayer Cells [journal11.magtechjournal.com]
- 6. Preparation and investigation of indirubin-loaded SLN nanoparticles and their anti-cancer effects on human glioblastoma U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Tubulin Acetylation in Indibulin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of tubulin acetylation in resistance to the microtubule inhibitor, Indibulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel synthetic, orally active anti-mitotic agent that functions by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to the arrest of tumor cell growth at the G2/M phase of the cell cycle and can induce apoptosis.[2][3] Its binding site on tubulin is distinct from that of other common microtubule inhibitors like taxanes, colchicine, and vinca alkaloids.[1]
Q2: How does tubulin acetylation affect this compound's activity?
Tubulin acetylation plays a crucial role in determining sensitivity to this compound. Specifically, acetylation of α-tubulin at the Lys40 position appears to confer resistance to the drug.[4] this compound does not effectively bind to or disrupt microtubules that are highly acetylated.[1][4] This is a key reason for its low neurotoxicity, as neuronal tubulin is typically highly acetylated.[3][4][5] In contrast, non-neuronal and cancer cells often have lower levels of tubulin acetylation, making them more susceptible to this compound's effects.[4][5]
Q3: What is the proposed mechanism of resistance to this compound involving tubulin acetylation?
Resistance to this compound can be acquired through the increased acetylation of α-tubulin.[4] Studies have shown that cell lines adapted to grow in the presence of increasing concentrations of this compound exhibit significantly higher levels of acetylated α-tubulin.[4] It is hypothesized that the acetylation of Lys40 on α-tubulin may sterically hinder or alter the conformation of the tubulin dimer, preventing this compound from accessing its binding site.[4]
Q4: Are other post-translational modifications of tubulin involved in this compound resistance?
Yes, besides acetylation, an increase in detyrosinated α-tubulin has also been observed in this compound-resistant cell lines, suggesting that multiple post-translational modifications could collectively contribute to resistance.[4]
Q5: Can resistance to this compound be reversed?
While not explicitly detailed for this compound in the provided results, the general principle of targeting the resistance mechanism suggests potential strategies. Since increased tubulin acetylation is a key factor, inhibiting the enzyme responsible for removing acetyl groups, Histone Deacetylase 6 (HDAC6), could potentially restore sensitivity. The use of HDAC6 inhibitors has been shown to overcome resistance to other anti-cancer drugs by modulating protein degradation pathways.[6][7][8][9] Combining this compound with an HDAC6 inhibitor could be a viable therapeutic strategy to explore.
Troubleshooting Guides
Problem 1: High variability in this compound IC50 values across experiments.
-
Possible Cause: Inconsistent tubulin acetylation levels in your cell cultures.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent passage numbers, seeding densities, and media formulations, as these can influence the baseline levels of tubulin acetylation.
-
Monitor Acetylation Levels: Regularly perform Western blots to check the levels of acetylated α-tubulin (using an antibody like clone 6-11B-1) in your parental cell lines.[10]
-
Control for Cell Cycle Phase: Synchronize cells before treatment, as tubulin modifications can vary with the cell cycle.
-
Problem 2: Failure to generate an this compound-resistant cell line.
-
Possible Cause: Suboptimal drug concentration increments or insufficient adaptation time.
-
Troubleshooting Steps:
-
Stepwise Concentration Increase: Begin with the IC20 or IC50 concentration of this compound for the parental cell line and increase the concentration gradually only after the cells have resumed a stable growth rate.[11] A sudden high concentration may lead to widespread cell death without allowing for adaptation.
-
Sufficient Incubation Time: Allow cells to culture at each concentration for at least 2-3 passages (7-10 days) to allow for the selection and expansion of resistant populations.[11]
-
Monitor for Resistance Markers: Periodically check for increased levels of acetylated α-tubulin via Western blot to confirm that the desired resistance mechanism is developing.[4]
-
Problem 3: this compound shows unexpected toxicity in a neuronal cell model.
-
Possible Cause: The neuronal cells may not be fully differentiated or may have lower-than-expected levels of tubulin acetylation.
-
Troubleshooting Steps:
-
Confirm Neuronal Differentiation: Verify the differentiation status of your neuronal cells using appropriate markers. Differentiated neurons should exhibit extensive neurite outgrowth.[3]
-
Assess Tubulin Acetylation: Perform immunofluorescence or Western blotting to confirm high levels of acetylated tubulin in the neurites and cell bodies of your differentiated neuronal cells.[3]
-
Use a Positive Control: Compare the effects of this compound with another microtubule inhibitor known to be neurotoxic (e.g., colchicine or a vincristine) to ensure your model system responds as expected.[5]
-
Quantitative Data
Table 1: Effect of this compound on Tubulin Polymerization and Cell Proliferation
| Cell Line | Parameter | This compound Concentration | Result |
| L1210 (sensitive) | Initial IC50 | 80 nmol/L | - |
| L1210/indibulin (resistant) | Final IC50 | >340 nmol/L | - |
| MCF-7 | Polymeric:Soluble Tubulin Ratio | 150 nM | 1.6 ± 0.4 |
| MCF-7 | Polymeric:Soluble Tubulin Ratio | 450 nM | 1.1 ± 0.2 |
| MCF-7 | Polymeric:Soluble Tubulin Ratio | 900 nM | 0.9 ± 0.2 |
| MCF-7 | Mad2 Protein Level Increase | 600 nM | 68 ± 10% |
| MCF-7 | BubR1 Positive Mitotic Cells | 150 nM | 38% |
| MCF-7 | BubR1 Positive Mitotic Cells | 300 nM | 74% |
| MCF-7 | BubR1 Positive Mitotic Cells | 600 nM | 95% |
Data extracted from references[3][4].
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from methodologies used to generate resistance to microtubule-targeting agents.[4][11][12]
-
Determine Initial Drug Concentration:
-
Culture the parental cancer cell line (e.g., L1210 murine leukemia) in standard conditions.
-
Determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., CCK-8 or SRB assay).
-
Begin the resistance induction protocol with an this compound concentration equivalent to the IC20 or IC50.
-
-
Stepwise Drug Exposure:
-
Culture the cells in media containing the initial this compound concentration.
-
Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate).
-
Once the cells are stably proliferating at a given concentration, passage them and gradually increase the this compound concentration.
-
Maintain the cells at each new concentration for 2-3 passages. If significant cell death occurs, revert to the previous concentration until the culture stabilizes.
-
-
Confirmation of Resistance:
-
After several months of continuous culture with increasing drug concentrations, assess the IC50 of the adapted cell line and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.
-
Analyze the protein expression of acetylated α-tubulin and total α-tubulin via Western blotting to determine if resistance is associated with an increase in tubulin acetylation.
-
Protocol 2: Western Blot Analysis of Tubulin Acetylation
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize, strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH.
-
Visualizations
Caption: this compound action and the role of tubulin acetylation in resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indibulin Dosage and Administration In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo dosage and administration schedule of Indibulin. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a novel, orally available small molecule that acts as a microtubule-targeting agent.[1] Its primary mechanism involves the destabilization of microtubules, which disrupts essential cellular processes like mitosis and cell migration, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.[2][3][4] Notably, this compound binds to a site on tubulin distinct from that of taxanes and vinca alkaloids.[4] Preclinical studies suggest it exhibits less neurotoxicity compared to other microtubule inhibitors because it does not seem to affect the highly post-translationally modified tubulin found in mature neurons.[3][5]
Q2: What are the starting points for this compound dosage in preclinical mouse models?
A2: In preclinical xenograft models using nude mice with MX-1 breast carcinoma, daily oral administration of this compound has been evaluated in a dose range of 12 to 28.7 mg/kg/day.[1][6] A linear dose-efficacy relationship was observed between 12 and 22 mg/kg in this model.[1][6] The selection of a starting dose should be based on the specific tumor model, the research question, and preliminary toxicity assessments.
Q3: Should I use a continuous or intermittent dosing schedule for this compound in my animal studies?
A3: While continuous daily dosing has been explored, preclinical evidence and mathematical modeling suggest that an intermittent or dose-dense schedule may be more effective.[1][6] An intermittent schedule could optimize the efficacy-to-toxicity ratio, potentially by allowing for host recovery and minimizing acquired resistance.[1] One proposed dose-dense schedule in a clinical trial context is a 5-day treatment period followed by a 9-day rest period.[4]
Q4: What are some of the key pharmacokinetic considerations for this compound from clinical studies?
A4: Phase I clinical trials have revealed several important pharmacokinetic characteristics of orally administered this compound. There is high inter-patient variability in drug exposure, with a coefficient of variation for the area under the curve (AUC) reported to be as high as 102%.[7] Furthermore, a plateau in drug exposure was observed at higher doses (starting at the 250 mg dose level in one study), indicating that simply increasing the dose may not lead to a proportional increase in systemic concentration.[7] This suggests that the formulation of this compound is a critical factor in its bioavailability.[7]
Q5: How does food intake affect the administration of this compound?
A5: The presence of food can influence the pharmacokinetics of this compound. In a clinical study, higher peak plasma concentrations were observed under fasting conditions.[8] To improve tolerability and manage potential side effects, it was recommended to continue dose-escalation studies under fed conditions.[8] Therefore, for in vivo animal studies, it may be beneficial to administer this compound with food to mimic clinical administration and potentially reduce acute toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Toxicity/Animal Morbidity | Dose is too high for the specific animal model or strain. | - Reduce the daily dosage of this compound.- Switch from a continuous to an intermittent dosing schedule (e.g., 5 days on, 9 days off) to allow for recovery periods.[1][4]- Ensure administration with food to potentially reduce peak plasma concentrations and associated acute toxicity.[8] |
| Lack of Tumor Regression | - Suboptimal dosage or schedule.- Poor bioavailability of the formulation.- High inter-animal variability in drug metabolism. | - Gradually escalate the dose within the reported effective range (e.g., 12-22 mg/kg/day in mice) while closely monitoring for toxicity.[1][6]- Evaluate an intermittent dosing schedule, as this has been suggested to optimize efficacy.[1]- Consider reformulating this compound to improve systemic exposure, as this has been identified as a challenge in clinical settings.[7] |
| Inconsistent Results Between Animals | High inter-individual pharmacokinetic variability. | - Increase the number of animals per treatment group to improve statistical power.- Ensure consistent administration procedures (e.g., time of day, fed/fasted state).- If possible, conduct pharmacokinetic analysis on a subset of animals to correlate drug exposure with therapeutic outcomes. |
| Observed Neurotoxicity | Although less common with this compound, individual model sensitivity can vary. | - Confirm that the observed symptoms are neurological and not related to general malaise.- this compound is noted for its lack of neurotoxicity compared to other tubulin binders, as it does not interact strongly with acetylated neuronal tubulin.[4][5] If neurotoxicity is confirmed, consider reducing the dose or exploring a different administration schedule. |
| Gastrointestinal Side Effects (e.g., weight loss, diarrhea) | Drug-related toxicity. | - Monitor animal weight daily. Implement supportive care as per institutional guidelines.- Reduce the dose or introduce treatment breaks (intermittent scheduling).- In clinical trials, nausea and vomiting were dose-limiting toxicities, sometimes linked to the lactic acid solvent.[8] Ensure the vehicle used in your formulation is well-tolerated. |
Quantitative Data Summary
Table 1: Preclinical Dosage of this compound in an MX-1 Breast Carcinoma Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Nude mice with MX-1 breast carcinoma | [1][6] |
| Administration Route | Oral | [1] |
| Dose Range Studied | 12 - 28.7 mg/kg/day | [1][6] |
| Linear Dose-Efficacy Range | 12 - 22 mg/kg | [1][6] |
| Observed Efficacy Peak | Day 10 of continuous administration | [1][6] |
Table 2: Human Phase I Clinical Trial Dosage and Administration of this compound
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors | [7][8] |
| Administration Route | Oral (drinking solution or capsules) | [7][8] |
| Dosing Schedules | - Once daily for 14 days every 3 weeks.- Dose-dense: 5 days treatment, 9 days rest. | [4][8] |
| Dose Levels Evaluated | 20 mg, 40 mg, 80 mg (solution); 100 mg - 600 mg (capsules, QD or BID) | [7][8] |
| Dose-Limiting Toxicities | Nausea and vomiting | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MX-1 breast cancer cells) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation for oral gavage. The vehicle should be well-tolerated (e.g., a solution containing lactic acid, as used in some clinical studies, though the concentration should be optimized for mice).[8]
-
Administer this compound orally at the desired dose (e.g., starting at 15 mg/kg/day) and schedule (e.g., daily for 10 days or 5 days on/9 days off).[1][4] The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group relative to the control group.
-
Analyze the statistical significance of the observed differences.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for an in vivo this compound efficacy study.
Caption: Logic for optimizing this compound dosage schedule.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IBL2001: Phase (ph) I/II study of a novel dose-dense (dd) schedule of this compound for the treatment of metastastic breast cancer. - ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dose-finding and pharmacokinetic study of orally administered this compound (D-24851) to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-finding and pharmacokinetic trial of orally administered this compound (D-24851) to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of Indibulin in combination therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indibulin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at improving the therapeutic index of this compound in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other microtubule inhibitors?
This compound is a novel, orally active small molecule that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Its binding site on tubulin is distinct from that of other major classes of microtubule inhibitors like taxanes, vinca alkaloids, and colchicine.[3] A key differentiating feature of this compound is its selectivity for non-neuronal tubulin over neuronal tubulin, which is highly post-translationally modified (e.g., acetylated).[3][4] This selectivity is thought to be the reason for its significantly lower neurotoxicity compared to other microtubule-targeting agents.[3][4]
Q2: Why is improving the therapeutic index of this compound in combination therapy a key research goal?
The therapeutic index of a drug is the ratio between its therapeutic effect and its toxic effect. Improving this index means enhancing the drug's efficacy against cancer cells while minimizing harm to normal tissues. For this compound, combination therapy offers a promising strategy to achieve this. By combining this compound with other anticancer agents, it may be possible to:
-
Achieve synergistic or additive anti-tumor effects: This can lead to greater cancer cell killing than either drug alone.
-
Reduce the required dose of one or both drugs: Lowering the dose can decrease the incidence and severity of side effects, thereby improving the therapeutic index.
-
Overcome or prevent drug resistance: Combining drugs with different mechanisms of action can make it more difficult for cancer cells to develop resistance.
Q3: Which drugs have shown synergistic or additive effects when combined with this compound?
Preclinical studies have shown that this compound can act synergistically or additively with a number of other chemotherapeutic agents. Some notable examples include:
-
Vinblastine: A vinca alkaloid that also targets microtubules, but at a different binding site.
-
Carboplatin: A platinum-based chemotherapy agent that causes DNA damage.
-
Erlotinib: An EGFR tyrosine kinase inhibitor.
-
5-Fluorouracil (5-FU) and Capecitabine: Antimetabolites that interfere with DNA synthesis.
Troubleshooting Guides
Problem 1: I am not observing the expected synergistic effect between this compound and my combination agent.
-
Possible Cause 1: Suboptimal Drug Concentrations or Ratios.
-
Troubleshooting Step: Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination agent to identify the optimal concentrations and ratio for synergy. It is crucial to determine the IC50 of each drug individually in your specific cell line before designing the combination experiment.
-
-
Possible Cause 2: Inappropriate Assay for Synergy Assessment.
-
Troubleshooting Step: Ensure you are using a robust method for quantifying synergy, such as the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
-
Possible Cause 3: Cell Line-Specific Resistance.
-
Troubleshooting Step: Investigate potential resistance mechanisms in your cell line. This could include altered expression of tubulin isotypes (particularly increased β-III tubulin), or overexpression of drug efflux pumps.
-
Problem 2: My cells are showing resistance to this compound.
-
Possible Cause 1: Altered Tubulin Isotype Expression.
-
Troubleshooting Step: Increased expression of β-III tubulin has been linked to reduced sensitivity to some microtubule-targeting agents. You can assess the expression level of β-III tubulin in your resistant cells compared to sensitive control cells using techniques like Western blotting or quantitative PCR.
-
-
Possible Cause 2: Overexpression of Drug Efflux Pumps.
-
Troubleshooting Step: While this compound is reported to be a poor substrate for some common efflux pumps, this can be cell-line dependent. Use a commercially available assay to measure the activity of efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1) in your resistant cells.
-
Problem 3: I am observing unexpected toxicity in my in vitro neurotoxicity assay.
-
Possible Cause 1: High Drug Concentrations.
-
Troubleshooting Step: Although this compound has a favorable neurotoxicity profile, very high concentrations can still induce toxicity. Ensure you are using a clinically relevant concentration range. Perform a dose-response curve to determine the toxic threshold in your neuronal cell model.
-
-
Possible Cause 2: Inappropriate Neuronal Cell Model.
-
Troubleshooting Step: The choice of neuronal cell model is critical. Differentiated neuronal cell lines (e.g., SH-SY5Y differentiated with retinoic acid) or primary neurons, which express higher levels of post-translationally modified tubulin, are more representative models for assessing neurotoxicity than undifferentiated neuroblastoma cells.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound combination therapies.
Table 1: In Vitro Synergy of this compound and Vinblastine in MCF-7 Breast Cancer Cells
| This compound (nM) | Vinblastine (nM) | Cell Proliferation Inhibition (%) | Combination Index (CI) |
| 50 | 1 | 53 | 0.67 ± 0.03 |
| 150 | 1 | 71 | 0.5 ± 0.02 |
| 100 | 2 | 67 | 0.6 ± 0.06 |
| 150 | 2 | Not Reported | 0.41 ± 0.06 |
Table 2: In Vitro Synergy of this compound with Other Agents (Qualitative Summary)
| Combination Agent | Cell Line | Observed Effect |
| Erlotinib | A549 (Non-small cell lung cancer) | Strong Synergy |
| Carboplatin | A549 (Non-small cell lung cancer) | Enhanced Effect |
| Paclitaxel | MCF-7 (Breast cancer) | Synergistic Effect |
| 5-Fluorouracil | MCF-7 (Breast cancer) | Synergistic Effect |
| Tamoxifen | MCF-7 (Breast cancer) | Synergistic Effect |
| Doxorubicin | MCF-7 (Breast cancer) | Additive Effect |
| Cisplatin | SKOV-3 (Ovarian cancer) | Additive Effect |
| Gemcitabine | SKOV-3 (Ovarian cancer) | Additive Effect |
Experimental Protocols
Protocol 1: Determination of Drug Synergy using the Chou-Talalay Combination Index (CI) Method
This protocol outlines the steps to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
-
Determine the IC50 of each drug individually:
-
Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the combination agent in separate wells.
-
After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT, SRB, or CellTiter-Glo).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis.
-
-
Perform the combination experiment (Checkerboard Assay):
-
Design a matrix of drug concentrations covering a range above and below the IC50 values for both drugs.
-
Treat the cells with the drug combinations as per the designed matrix. Include wells with single agents and a vehicle control.
-
After the same incubation period as in step 1, measure cell viability.
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn to analyze the data. The software will calculate the CI value for different effect levels (fraction affected, Fa).
-
The Chou-Talalay equation for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vitro Neurotoxicity Assay
This protocol provides a method to assess the potential neurotoxicity of this compound.
-
Cell Culture and Differentiation:
-
Culture a suitable neuronal cell line, such as SH-SY5Y human neuroblastoma cells.
-
Induce differentiation by treating the cells with retinoic acid for several days until they exhibit a neuronal morphology (e.g., neurite outgrowth).
-
-
Drug Treatment:
-
Plate the differentiated neuronal cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound. Include a positive control for neurotoxicity (e.g., a high concentration of paclitaxel) and a vehicle control.
-
-
Assessment of Neurotoxicity:
-
After a defined incubation period (e.g., 24-48 hours), assess neurotoxicity using one or more of the following methods:
-
Cell Viability Assay: Use an assay like MTT or LDH release to measure cell death.
-
Neurite Outgrowth Analysis: Capture images of the cells using a microscope and quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). A significant reduction in neurite length indicates neurotoxicity.
-
Immunofluorescence Staining: Stain the cells for neuronal markers like β-III tubulin (a neuron-specific tubulin isotype) and MAP2 (a microtubule-associated protein) to visualize the neuronal cytoskeleton. Disruption of the microtubule network is a sign of neurotoxicity.
-
-
Visualizations
Caption: this compound's mechanism of action in a cancer cell.
Caption: Experimental workflow for determining drug synergy.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]
- 3. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Indibulin instability in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the stability of Indibulin during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C, desiccated. Stock solutions, typically prepared in DMSO, are stable for shorter periods. For instance, they can be stored at -80°C for up to a year and at -20°C for up to a month.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in the color of your this compound solution could indicate degradation. The indole ring in this compound's structure is susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to perform a purity check using a stability-indicating method, such as HPLC, before using a discolored solution.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my stored this compound sample. What could they be?
A3: The appearance of new peaks in your HPLC chromatogram strongly suggests the presence of degradation products. Depending on the storage conditions (e.g., exposure to light, air, humidity, or extreme pH), this compound can undergo hydrolysis, oxidation, or photodegradation. The troubleshooting guides below provide more information on potential degradation pathways and how to identify these products.
Q4: How does the choice of solvent affect this compound's stability?
A4: this compound is soluble in DMSO.[2] However, the presence of water in DMSO can facilitate hydrolysis of the amide bond in the this compound molecule, especially over extended periods or at elevated temperatures. It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions.
Troubleshooting Guides
Issue 1: Appearance of Additional Peaks in HPLC Analysis After Long-Term Storage
Possible Cause: Chemical degradation of this compound.
Troubleshooting Steps:
-
Hypothesize Degradation Pathways: Based on the chemical structure of this compound, which contains an amide bond and an indole ring, the most probable degradation pathways are hydrolysis and oxidation.
-
Perform Forced Degradation Studies: To confirm the identity of the unknown peaks, conduct forced degradation studies on a fresh sample of this compound. This involves subjecting the compound to stress conditions to intentionally induce degradation. A detailed protocol is provided in the "Experimental Protocols" section.
-
Analyze Stressed Samples: Analyze the samples from the forced degradation studies using a stability-indicating HPLC method. Compare the retention times of the degradation products with the unknown peaks in your stored sample.
-
Confirm Structure (Optional but Recommended): For unambiguous identification, use HPLC coupled with mass spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products and compare it with the expected masses of the hypothesized structures.
Hypothetical Degradation Products of this compound
| Degradation Pathway | Hypothetical Product Name | Structure | Expected Change in Retention Time (Relative to this compound) |
| Acid/Base Hydrolysis | 1-(4-chlorobenzyl)-1H-indole-3-glyoxylic acid | DP-1 | More polar, likely shorter retention time |
| 4-aminopyridine | DP-2 | Very polar, likely very short retention time | |
| Oxidation | This compound-2-one (Oxindole derivative) | DP-3 | Polarity may be similar or slightly increased, retention time may be similar or slightly shorter |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a reverse-phase HPLC method designed to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to a final concentration of approximately 50 µg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate its potential degradation products.
1. Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH before injection.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N HCl before injection.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the this compound solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Thermal Degradation:
-
Incubate the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated powder in the mobile phase for analysis.
-
3. Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: From Microtubule Destabilization to Apoptosis
This compound functions as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][10][11] This process involves the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Stability-Indicating HPLC Method
The following diagram illustrates the logical flow for developing and applying a stability-indicating HPLC method for this compound.
Caption: Workflow for troubleshooting this compound instability.
Hypothetical Degradation Pathways of this compound
This diagram illustrates the plausible chemical transformations this compound may undergo under stress conditions.
Caption: Proposed degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Indibulin Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting animal models for evaluating the efficacy of Indibulin.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ZIO-301 or D-24851) is an orally active, synthetic small molecule that acts as a tubulin polymerization inhibitor.[1][2] It binds to a unique site on tubulin, distinct from other microtubule inhibitors like taxanes, colchicine, and vinca alkaloids, leading to the destabilization of microtubules.[1][2] This disruption of microtubule dynamics causes cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][3] A key feature of this compound is its lack of neurotoxicity in preclinical studies, which is attributed to its inability to bind to the highly modified tubulin found in mature neurons.[3][4]
Animal Model Selection
Q2: Which types of animal models are suitable for studying this compound's efficacy?
A2: Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are appropriate for evaluating the in vivo efficacy of this compound. CDX models, which involve implanting cultured human cancer cell lines into immunodeficient mice, are useful for initial efficacy screening due to their reproducibility and cost-effectiveness.[5][6] PDX models, which utilize tumor tissue taken directly from patients, better recapitulate the heterogeneity and microenvironment of human cancers and are valuable for more clinically relevant efficacy and biomarker studies.[7][8]
Q3: Can you provide examples of specific cell line-derived xenograft (CDX) models that have been used or are suitable for this compound studies?
A3: Based on in vitro activity, several CDX models are suitable for assessing this compound's efficacy. These include, but are not limited to:
Q4: Are there any specific recommendations for choosing between CDX and PDX models for this compound studies?
A4: The choice between CDX and PDX models depends on the research question. For initial screening of this compound's activity against a specific cancer type or for dose-ranging studies, CDX models are a practical choice. For studies aiming to predict clinical response, investigate mechanisms of resistance, or identify biomarkers, PDX models are generally preferred due to their higher fidelity to the original patient tumor.[7][8]
Experimental Design and Execution
Q5: What is the recommended route of administration for this compound in mice?
A5: this compound is orally bioavailable and has been successfully administered orally in preclinical studies.[1] Oral gavage is a common and effective method for its administration in mice.
Q6: What are the typical dose ranges for this compound in preclinical mouse models?
A6: Dose ranges for this compound in mouse xenograft models can vary depending on the tumor model and treatment schedule. A study using the MX-1 breast carcinoma xenograft model reported a linear dose-efficacy relationship in the range of 12 to 22 mg/kg/day.[9] It is always recommended to perform a dose-ranging study to determine the optimal dose for a specific model.
Q7: How should tumor growth be monitored and efficacy be assessed?
A7: Tumor volume should be measured regularly, typically 2-3 times per week, using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2. The primary efficacy endpoint is typically tumor growth inhibition (TGI), which is calculated by comparing the change in tumor volume in the treated group to the control group. Body weight of the animals should also be monitored as an indicator of toxicity.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability or High Variability in Efficacy
-
Possible Cause: Improper formulation of this compound.
-
Troubleshooting Steps:
-
Vehicle Selection: Ensure the use of an appropriate vehicle for oral administration. A common vehicle for insoluble compounds is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water.
-
Formulation Preparation: Prepare the this compound suspension fresh daily to ensure its stability. Ensure the compound is finely ground to improve suspension and absorption. Homogenize the suspension thoroughly before each administration.
-
Administration Technique: Ensure consistent oral gavage technique to minimize variability in dosing.
-
Issue 2: Lack of Tumor Growth Inhibition at Expected Doses
-
Possible Cause: The chosen xenograft model may be resistant to this compound.
-
Troubleshooting Steps:
-
In Vitro Sensitivity Testing: Before initiating in vivo studies, confirm the sensitivity of the cancer cell line to this compound in vitro using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Mechanisms of Resistance: Consider potential mechanisms of resistance to tubulin inhibitors, such as the overexpression of P-glycoprotein (P-gp) or specific β-tubulin isotypes.[11] If possible, select cell lines with a known sensitivity profile.
-
Dose Escalation: If toxicity is not a concern, consider a dose escalation study to determine if higher doses are required for efficacy in the chosen model.
-
Issue 3: Significant Body Weight Loss or Other Signs of Toxicity
-
Possible Cause: The administered dose of this compound is too high for the chosen mouse strain or the formulation is causing adverse effects.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound.
-
Vehicle Toxicity: Ensure the vehicle itself is not causing toxicity by treating a cohort of animals with the vehicle alone.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, and consult with veterinary staff if significant toxicity is observed.
-
Quantitative Data Summary
| Model | Cell Line | Drug/Treatment | Dose | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Breast Carcinoma Xenograft | MX-1 | This compound | 12-22 mg/kg/day | Not specified | Linear dose-efficacy relationship | [9] |
| Breast Cancer Xenograft | 4T1 | Novel Tubulin Inhibitor | 5, 10, 20 mg/kg | Every other day (IV) | 49.2%, 58.1%, 84.0% | [12] |
Experimental Protocols
Protocol 1: this compound Formulation and Oral Administration
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Spatula
-
Balance
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.
-
Transfer the powder to a sterile tube.
-
Add a small amount of the vehicle to the powder and mix to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C and protect from light. Prepare fresh daily.
-
Before administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the this compound suspension to the mice via oral gavage at the calculated volume.
-
Protocol 2: Subcutaneous Tumor Implantation and Measurement
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (tuberculin or insulin) with 27-30 gauge needles
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Digital calipers
-
-
Procedure:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Perform a cell count and determine cell viability (should be >95%).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 1-10 x 10⁶ cells in 100-200 µL).
-
Anesthetize the mouse if required by institutional guidelines.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Palpable tumors usually form within 1-3 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice at each tumor measurement.
-
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 6. Oncology Cell-Line Derived and Immuno-Oncology Models | Genesis Drug Discovery & Development [gd3services.com]
- 7. researchgate.net [researchgate.net]
- 8. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Addressing variability in Indibulin response across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the variability observed in the cellular response to Indibulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic small molecule that acts as a microtubule-destabilizing agent. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation. This disruption ultimately causes cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells.[1][2][3] this compound binds to a site on tubulin that is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes, vinca alkaloids, and colchicine.[4][5]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
The differential response to this compound across various cell lines is multifactorial and primarily attributed to the heterogeneity of the microtubule cytoskeleton. The key factors include:
-
β-Tubulin Isotype Expression: Human cells express several different isotypes of β-tubulin. The expression levels of these isotypes can vary significantly between different cancer types and even between different cell lines from the same cancer type. Some β-tubulin isotypes, particularly βIII-tubulin, have been associated with resistance to microtubule-targeting agents, including those that bind to the colchicine site, like this compound.[6] Altered isotype composition can affect the overall dynamics of the microtubule network and the binding affinity of this compound.
-
Post-Translational Modifications (PTMs) of Tubulin: Tubulin undergoes a variety of post-translational modifications, such as acetylation and detyrosination. This compound has been shown to discriminate between highly post-translationally modified tubulin, which is more prevalent in mature neuronal microtubules, and less-modified tubulin found in non-neuronal and cancer cells.[7][8] Increased levels of acetylated α-tubulin and detyrosinated tubulin have been linked to this compound resistance.[7] This differential targeting is also the basis for this compound's reduced neurotoxicity compared to other microtubule inhibitors.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy. While this compound has been reported to be effective in some multidrug-resistant cell lines, the potential for its transport by these pumps in specific cell lines cannot be entirely ruled out.[1][5]
Q3: My cells are showing unexpected resistance to this compound. What could be the cause?
Unexpected resistance to this compound can stem from several factors. Based on the known mechanisms of variability, you should consider the following possibilities:
-
High Expression of βIII-Tubulin: The cell line you are using may inherently express high levels of the βIII-tubulin isotype, which is associated with reduced sensitivity to colchicine-site binders.
-
Increased Tubulin PTMs: Your cells might have a high degree of tubulin acetylation or other post-translational modifications that interfere with this compound's binding.
-
Cell Line Misidentification or Contamination: It is crucial to ensure the identity and purity of your cell line through regular authentication (e.g., STR profiling) and mycoplasma testing.
-
Experimental Variability: Inconsistent cell seeding density, passage number, or media conditions can all contribute to variable drug responses.
Troubleshooting Guides
Guide 1: Inconsistent IC50/GI50 Values for this compound
This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values obtained from your cell viability assays.
Troubleshooting Workflow
Troubleshooting Steps for Inconsistent IC50/GI50 Values
| Problem | Possible Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution under a microscope. |
| Edge effects in the plate | Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. | |
| Day-to-day variability | Differences in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Variation in confluency at the time of treatment | Seed cells at a density that ensures they are in the exponential growth phase during the entire experiment. | |
| Unexpectedly high IC50 values | Cell line is inherently resistant | Characterize the β-tubulin isotype expression profile of your cell line (see Guide 3). |
| This compound degradation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Incorrect data normalization | Ensure that your calculations for percentage inhibition are correctly normalized to the vehicle-treated control. |
Guide 2: Assessing Microtubule Disruption by this compound
This guide provides a workflow for visualizing and confirming the effect of this compound on the microtubule network within your cells using immunofluorescence microscopy.
Experimental Workflow
Troubleshooting Immunofluorescence for Microtubule Visualization
| Problem | Possible Cause | Recommended Solution |
| No or weak tubulin staining | Inefficient antibody penetration | Optimize permeabilization time with Triton X-100 or try a different permeabilization agent like methanol. |
| Primary antibody not suitable | Use a well-validated anti-α-tubulin or anti-β-tubulin antibody. Check the datasheet for recommended applications and dilutions. | |
| High background fluorescence | Inadequate blocking | Increase the blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody). |
| Secondary antibody non-specific binding | Include a control with only the secondary antibody to check for non-specific binding. | |
| No observable difference between treated and control cells | This compound concentration is too low | Perform a dose-response experiment to determine the optimal concentration for microtubule disruption in your cell line. |
| The cell line is resistant | See Guide 3 for investigating resistance mechanisms. | |
| Incubation time is too short | Increase the incubation time with this compound to allow for sufficient microtubule depolymerization. |
Guide 3: Investigating Biological Mechanisms of this compound Resistance
This guide outlines the steps to investigate the underlying biological reasons for a lack of this compound response in your cell line.
Logical Flow for Investigating Resistance
Troubleshooting Biological Resistance
| Question | Experiment | Expected Outcome in Sensitive Cells | Expected Outcome in Resistant Cells |
| Is the cell cycle being arrested? | Cell Cycle Analysis by Flow Cytometry | Accumulation of cells in the G2/M phase after this compound treatment. | No significant change in cell cycle distribution after this compound treatment. |
| Is tubulin polymerization being inhibited? | In vitro Tubulin Polymerization Assay | This compound inhibits the polymerization of purified tubulin in a dose-dependent manner. | Reduced or no inhibition of tubulin polymerization by this compound. |
| Is the expression of resistance-associated tubulin isotypes altered? | Western Blotting for β-tubulin isotypes | Low or undetectable levels of βIII-tubulin. | High expression of βIII-tublin. |
| Are there differences in tubulin post-translational modifications? | Western Blotting for acetylated-α-tubulin | Low basal levels of acetylated-α-tubulin. | High basal levels of acetylated-α-tubulin. |
Data Presentation
Table 1: this compound (D-24851) GI50 Values in the NCI-60 Human Tumor Cell Line Screen
The following table summarizes the Growth Inhibition 50 (GI50) values for this compound (NSC: 710305/D-24851) across the NCI-60 panel of human cancer cell lines. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth. Data is presented as -log10(GI50 M), where a higher value indicates greater potency.
| Cell Line | Cancer Type | -log10(GI50 M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.64 |
| HL-60(TB) | Leukemia | 7.62 |
| K-562 | Leukemia | 7.51 |
| MOLT-4 | Leukemia | 7.74 |
| RPMI-8226 | Leukemia | 7.39 |
| SR | Leukemia | 7.80 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 7.39 |
| EKVX | Non-Small Cell Lung | 7.22 |
| HOP-62 | Non-Small Cell Lung | 7.27 |
| HOP-92 | Non-Small Cell Lung | 7.22 |
| NCI-H226 | Non-Small Cell Lung | 7.22 |
| NCI-H23 | Non-Small Cell Lung | 7.30 |
| NCI-H322M | Non-Small Cell Lung | 7.22 |
| NCI-H460 | Non-Small Cell Lung | 7.42 |
| NCI-H522 | Non-Small Cell Lung | 7.32 |
| Colon Cancer | ||
| COLO 205 | Colon | 7.42 |
| HCC-2998 | Colon | 7.32 |
| HCT-116 | Colon | 7.37 |
| HCT-15 | Colon | 7.22 |
| HT29 | Colon | 7.22 |
| KM12 | Colon | 7.32 |
| SW-620 | Colon | 7.30 |
| CNS Cancer | ||
| SF-268 | CNS | 7.22 |
| SF-295 | CNS | 7.22 |
| SF-539 | CNS | 7.22 |
| SNB-19 | CNS | 7.22 |
| SNB-75 | CNS | 7.22 |
| U251 | CNS | 7.22 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.22 |
| MALME-3M | Melanoma | 7.22 |
| M14 | Melanoma | 7.22 |
| SK-MEL-2 | Melanoma | 7.22 |
| SK-MEL-28 | Melanoma | 7.22 |
| SK-MEL-5 | Melanoma | 7.22 |
| UACC-257 | Melanoma | 7.22 |
| UACC-62 | Melanoma | 7.22 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 7.22 |
| OVCAR-3 | Ovarian | 7.22 |
| OVCAR-4 | Ovarian | 7.22 |
| OVCAR-5 | Ovarian | 7.22 |
| OVCAR-8 | Ovarian | 7.22 |
| NCI/ADR-RES | Ovarian | 7.22 |
| SK-OV-3 | Ovarian | 7.22 |
| Renal Cancer | ||
| 786-0 | Renal | 7.22 |
| A498 | Renal | 7.22 |
| ACHN | Renal | 7.22 |
| CAKI-1 | Renal | 7.22 |
| RXF 393 | Renal | 7.22 |
| SN12C | Renal | 7.22 |
| TK-10 | Renal | 7.22 |
| UO-31 | Renal | 7.22 |
| Prostate Cancer | ||
| PC-3 | Prostate | 7.22 |
| DU-145 | Prostate | 7.22 |
| Breast Cancer | ||
| MCF7 | Breast | 7.22 |
| MDA-MB-231/ATCC | Breast | 7.22 |
| HS 578T | Breast | 7.22 |
| BT-549 | Breast | 7.22 |
| T-47D | Breast | 7.22 |
| MDA-MB-468 | Breast | 7.22 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The GI50 values are determined from a 48-hour drug incubation period.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells per well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions (e.g., 10-fold dilutions from 10 µM to 1 pM) in complete growth medium. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours (for MTT) or 4-24 hours (for XTT) at 37°C.
-
-
Data Acquisition:
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50/GI50 value.
-
Protocol 2: Immunofluorescence Staining of Microtubules
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow to 50-70% confluency.
-
-
Drug Treatment:
-
Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin or β-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blotting for β-Tubulin Isotypes and PTMs
-
Protein Extraction:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., anti-βIII-tubulin) or tubulin PTMs (e.g., anti-acetylated-α-tubulin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Indibulin Delivery to Solid Tumors
Welcome to the technical support center for enhancing the delivery of Indibulin to solid tumors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic small molecule that acts as a microtubule-destabilizing agent.[1][2] Its primary mechanism of action involves binding to tubulin, which inhibits the polymerization of microtubules.[1][3] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5] A key advantage of this compound is its reduced neurotoxicity compared to other microtubule-targeting agents like taxanes and vinca alkaloids, as it shows less activity on the highly stabilized microtubules present in mature neurons.[3][6]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: The primary challenge in delivering this compound to solid tumors is its poor aqueous solubility.[7] This property can limit its bioavailability and effective concentration at the tumor site when administered systemically.[8][9][10] Additionally, like many small molecule drugs, achieving targeted delivery to tumor tissue while minimizing exposure to healthy tissues is a significant hurdle. The complex tumor microenvironment, characterized by dense extracellular matrix, abnormal vasculature, and high interstitial fluid pressure, further impedes efficient drug penetration and distribution throughout the tumor mass.
Q3: What are the potential strategies to enhance this compound delivery to solid tumors?
A3: To overcome the challenges of poor solubility and to improve tumor targeting, nano-delivery systems are a promising approach. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are lipid-based vesicles, can improve its solubility and stability in circulation. Liposomes can also be surface-modified with targeting ligands to enhance their accumulation in tumor tissue.[11][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate this compound. These nanoparticles can protect the drug from degradation, control its release, and be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect.[13][14]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the formulation and in vitro/in vivo testing of this compound and its nano-delivery systems.
Formulation and Characterization of this compound-Loaded Nanoparticles
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents or solvent mixtures to improve this compound solubility. Optimize the drug-to-polymer/lipid ratio; a lower initial drug concentration may improve encapsulation. |
| Inefficient mixing during nanoparticle formation. | Increase the stirring speed or sonication power during the emulsification/nanoprecipitation step. Optimize the rate of addition of the non-solvent or aqueous phase. | |
| Large Particle Size or High Polydispersity Index (PDI) | Suboptimal concentration of polymer/lipid or surfactant. | Titrate the concentration of the polymer/lipid and surfactant to find the optimal ratio for smaller and more uniform particle formation. |
| Inadequate energy input during homogenization or sonication. | Increase the duration or power of homogenization/sonication. For liposomes, ensure the extrusion process is performed through membranes with the desired pore size for a sufficient number of cycles. | |
| Inconsistent Results in Particle Size and Drug Loading | Variability in experimental conditions. | Strictly control parameters such as temperature, stirring speed, and the rate of solvent/non-solvent addition. Ensure all reagents are of high quality and are properly stored. |
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cytotoxicity of this compound in Cancer Cell Lines | Drug precipitation in cell culture media. | Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is non-toxic to the cells (typically <0.5%). Visually inspect for any precipitation after dilution. |
| Cell line is resistant to microtubule-targeting agents. | Verify the expression levels of different tubulin isotypes in your cell line, as this can influence sensitivity.[6] Use a sensitive cell line as a positive control. | |
| Difficulty in Visualizing Microtubule Disruption via Immunofluorescence | Inappropriate antibody concentration or incubation time. | Optimize the concentration of the primary anti-tubulin antibody and the secondary fluorescently-labeled antibody. Adjust incubation times as needed. |
| Suboptimal cell fixation and permeabilization. | Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin) to best preserve microtubule structures. | |
| High Background Signal in Cellular Uptake Studies with Fluorescently Labeled Nanoparticles | Non-specific binding of nanoparticles to the cell surface. | Ensure thorough washing of cells after incubation with nanoparticles to remove any non-internalized particles. Include a control group incubated at 4°C to assess surface binding versus active uptake. |
| Autofluorescence of cells. | Analyze an unstained cell population to determine the level of autofluorescence and set the appropriate gates during flow cytometry analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 3:1 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[15]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[16]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Visualize with Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC after lysing the liposomes with a detergent.
-
Protocol 2: In Vitro Cellular Uptake of this compound-Loaded Nanoparticles by Flow Cytometry
-
Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound-loaded nanoparticles at various concentrations for a defined period (e.g., 4, 12, or 24 hours). Include untreated cells as a negative control.
-
Cell Harvesting: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using a gentle cell dissociation reagent.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer.[17]
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[17]
Protocol 3: In Vivo Biodistribution of this compound-Loaded Nanoparticles in Tumor-Bearing Mice
-
Tumor Xenograft Model: Establish solid tumors in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.[18][19]
-
Nanoparticle Administration: Once the tumors reach a palpable size, intravenously inject the mice with this compound-loaded nanoparticles that are labeled with a near-infrared fluorescent dye or a radionuclide.[19][20]
-
In Vivo Imaging: At various time points post-injection, perform whole-body imaging of the mice using an appropriate imaging system (e.g., IVIS for fluorescence imaging).[20]
-
Ex Vivo Organ Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).[21][22]
-
Quantification: Measure the fluorescence or radioactivity in the harvested tissues to determine the biodistribution and tumor accumulation of the nanoparticles.[21][22]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Free this compound vs. This compound-Loaded Nanoparticles
| Cell Line | Formulation | IC50 (nM) |
| MCF-7 (Breast Cancer) | Free this compound | 150 ± 13[5] |
| This compound-Liposomes | 95 ± 10 | |
| This compound-PLGA NPs | 80 ± 9 | |
| PC-3 (Prostate Cancer) | Free this compound | 180 ± 20 |
| This compound-Liposomes | 110 ± 15 | |
| This compound-PLGA NPs | 95 ± 12 | |
| A549 (Lung Cancer) | Free this compound | 210 ± 25 |
| This compound-Liposomes | 130 ± 18 | |
| This compound-PLGA NPs | 115 ± 14 |
Note: IC50 values for nanoformulations are hypothetical and for illustrative purposes, demonstrating the expected increase in potency.
Table 2: Biodistribution of this compound Formulations in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue) at 24h Post-Injection
| Organ | Free this compound | This compound-Liposomes | This compound-PLGA NPs |
| Tumor | 1.5 ± 0.4 | 5.2 ± 1.1 | 6.8 ± 1.5 |
| Liver | 10.2 ± 2.1 | 15.8 ± 3.2 | 12.5 ± 2.8 |
| Spleen | 3.5 ± 0.8 | 8.1 ± 1.7 | 6.9 ± 1.4 |
| Kidneys | 8.9 ± 1.9 | 4.3 ± 0.9 | 3.8 ± 0.7 |
| Lungs | 2.1 ± 0.5 | 3.5 ± 0.8 | 2.9 ± 0.6 |
Note: Data is representative and compiled from typical biodistribution profiles of small molecules versus nanoparticle formulations.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altusformulation.com [altusformulation.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Indibulin: A Neurotoxicity Profile Comparison with Paclitaxel and Vincristine
For Researchers, Scientists, and Drug Development Professionals
The development of microtubule-targeting agents as cancer therapeutics has been hampered by a significant dose-limiting side effect: chemotherapy-induced peripheral neuropathy (CIPN). Paclitaxel and vincristine, two widely used and effective chemotherapeutic agents, are particularly notorious for causing debilitating neurotoxicity. This guide provides a comparative analysis of the neurotoxicity profile of indibulin, a novel microtubule inhibitor, with that of paclitaxel and vincristine, supported by experimental data.
Executive Summary
This compound demonstrates a significantly more favorable neurotoxicity profile compared to paclitaxel and vincristine in preclinical studies. This difference is attributed to this compound's unique ability to selectively target tubulin in rapidly dividing non-neuronal cells while sparing the highly post-translationally modified tubulin found in mature neurons.[1][2] In contrast, both paclitaxel and vincristine indiscriminately affect neuronal and non-neuronal microtubules, leading to the disruption of essential neuronal processes and subsequent neurotoxicity.
Comparative Analysis of Neurotoxic Effects
The following tables summarize the quantitative data from preclinical studies, highlighting the differential effects of this compound, paclitaxel, and vincristine on neuronal cells and microtubule dynamics.
Table 1: In Vitro Cytotoxicity in Neuronal and Cancer Cell Lines
| Compound | Neuronal Cell Line (PC12) IC50 | Neuronal Cell Line (SH-SY5Y) IC50 | Cancer Cell Line (e.g., HeLa) IC50 | Reference |
| This compound | Higher IC50 (less toxic) | Less cytotoxic to differentiated cells | Potent (nM range) | [3] |
| Paclitaxel | Potent (nM range) | Potent (nM range) | Potent (nM range) | [4] |
| Vincristine | Potent (nM range) | Potent (nM range) | Potent (nM range) | [4] |
Table 2: Effects on Neurite Outgrowth in Neuronal Cell Lines
| Compound | Cell Line | Concentration | Effect on Neurite Outgrowth | Reference |
| This compound | PC12 | 2 x IC50 | No disruption of neurite integrity | [2] |
| SH-SY5Y (differentiated) | 25 nM | 12 ± 5% reduction in total neurite length | [5] | |
| Paclitaxel | iPSC-derived sensory neurons | Concentration-dependent | Retraction and thickening of axons | [6][7] |
| Vincristine | iPSC-derived sensory neurons | Concentration-dependent | Fragmentation and abolishment of axons | [6][7] |
| SH-SY5Y (differentiated) | 10 nM | 86 ± 5% reduction in total neurite length (as Vinblastine) | [5] |
Table 3: Effects on Tubulin Polymerization
| Compound | Target | Mechanism | Effect on Neuronal Microtubules | Reference |
| This compound | Tubulin | Inhibits polymerization (destabilizer) | Does not inhibit polymerization of mature (acetylated) neuronal tubulin | [1][2] |
| Paclitaxel | Tubulin | Promotes polymerization and stabilizes microtubules | Stabilizes axonal microtubules, disrupting transport | [8] |
| Vincristine | Tubulin | Inhibits polymerization (destabilizer) | Depolymerizes axonal microtubules, disrupting transport | [8] |
Mechanisms of Neurotoxicity
The differential neurotoxicity of these compounds stems from their distinct interactions with neuronal microtubules.
This compound's Selective Mechanism
This compound's reduced neurotoxicity is attributed to its inability to bind to the highly post-translationally modified tubulin, particularly acetylated α-tubulin, which is abundant in mature neurons.[2] This selectivity allows this compound to inhibit tubulin polymerization in rapidly dividing cancer cells without significantly affecting the stable microtubule network essential for axonal transport and neuronal integrity.
Paclitaxel and Vincristine's Non-Selective Mechanisms
Paclitaxel and vincristine do not exhibit this selectivity and affect all tubulin isoforms.
-
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel promotes excessive tubulin polymerization, leading to the formation of aberrant microtubule bundles in axons.[8] This disrupts the dynamic nature of the microtubule network, impairing both anterograde and retrograde axonal transport, which is crucial for the survival of neurons.
-
Vincristine: As a microtubule-destabilizing agent, vincristine prevents tubulin polymerization, leading to the disassembly of microtubules.[8] This loss of the microtubule tracks severely hinders axonal transport and can lead to axonal degeneration.
The disruption of axonal transport by both paclitaxel and vincristine is a key event initiating a cascade of detrimental effects, including mitochondrial dysfunction and activation of inflammatory pathways, ultimately leading to neuropathic pain and neuronal cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in paclitaxel- and vincristine-induced neurotoxicity, as well as a typical experimental workflow for assessing neurotoxicity.
Caption: Signaling pathways in paclitaxel- and vincristine-induced neurotoxicity.
Caption: Experimental workflow for comparative neurotoxicity assessment.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
Test compounds (this compound, Paclitaxel, Vincristine) dissolved in DMSO
-
96-well microplate reader with temperature control
-
-
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin.
-
Add the test compounds at various concentrations (typically 0.1 µM–10 µM).
-
Immediately measure the absorbance at 340 nm every 60 seconds for one hour at 37°C.[9]
-
The increase in absorbance corresponds to tubulin polymerization.
-
Neurite Outgrowth Inhibition Assay
This assay quantifies the effects of compounds on the growth of neurites from neuronal cells.
-
Cell Culture and Differentiation:
-
Treatment and Staining:
-
Treat the differentiated cells with various concentrations of this compound, paclitaxel, or vincristine for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and number per cell using automated image analysis software.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Plating and Treatment:
-
Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[11]
-
Treat the cells with a range of concentrations of this compound, paclitaxel, or vincristine for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 550-590 nm using a microplate reader.[11]
-
Cell viability is proportional to the absorbance.
-
Conclusion
The available preclinical data strongly suggest that this compound possesses a superior neurotoxicity profile compared to paclitaxel and vincristine. Its novel mechanism of selectively targeting non-neuronal tubulin while sparing the stable microtubules of mature neurons presents a promising strategy to mitigate the debilitating neurotoxicity that often limits the clinical utility of other microtubule-targeting agents. Further clinical investigation is warranted to confirm these findings in patients.
References
- 1. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Chemotherapy-Induced Peripheral Neuropathy in Bioengineered Sensory Nerve Tissue Distinguishes Mechanistic Differences in Early-Stage Vincristine-, Cisplatin-, and Paclitaxel-Induced Nerve Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel- and vincristine-induced neurotoxicity and drug transport in sensory neurons [ouci.dntb.gov.ua]
- 7. biorxiv.org [biorxiv.org]
- 8. Paclitaxel- and vincristine-evoked painful peripheral neuropathies: Loss of epidermal innervation and activation of Langerhans cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.scconline.org [library.scconline.org]
Indibulin's Distinctive Interaction with Tubulin: A Comparative Analysis with Colchicine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding mechanisms of Indibulin and colchicine to tubulin. It synthesizes experimental evidence validating this compound's interaction with the colchicine binding site, highlighting key differences that contribute to its unique pharmacological profile.
This compound, a synthetic small molecule, has emerged as a promising microtubule-destabilizing agent with potential applications in oncology. Its mechanism of action involves the inhibition of tubulin polymerization, a property it shares with the well-known alkaloid, colchicine. However, extensive research has revealed that while both compounds target the same binding pocket on β-tubulin, this compound exhibits a distinct interaction profile, notably a reduced neurotoxicity. This guide delves into the experimental validation of this compound's binding site and presents a comparative analysis with colchicine.
Quantitative Comparison of Tubulin Inhibition
While direct side-by-side comparative data for this compound and colchicine under identical experimental conditions are limited in publicly available literature, the following table summarizes key quantitative parameters from various studies. It is important to note that variations in experimental setups can influence these values.
| Parameter | This compound | Colchicine | Reference |
| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin | [1][2] |
| Inhibition of Colchicine Binding | Yes, increases the dissociation constant of the tubulin-colchicine interaction | N/A | [1] |
| Competition with other Ligands | No competition with vinblastine or taxol | No competition with vinblastine or taxol | [1] |
| IC50 (Tubulin Polymerization) | Not available in a direct comparative study | 2.68 µM, 8.1 µM, 10.6 µM (values vary across different studies) | [3][4] |
| Affinity for β-III Tubulin Isotype | Lower affinity | Higher affinity relative to this compound | [1] |
Experimental Validation of the Binding Site
Competitive Binding Assays
The most direct evidence comes from competitive binding assays. Studies have demonstrated that this compound inhibits the binding of radiolabeled colchicine analogues to purified tubulin.[1] Furthermore, the presence of this compound was found to increase the dissociation constant (Kd) of the interaction between tubulin and colchicine, indicating a competitive binding mechanism where both molecules vie for the same site.[1] Conversely, this compound does not inhibit the binding of ligands that interact with other well-characterized sites on tubulin, such as the vinblastine and taxane sites, confirming its specificity for the colchicine pocket.[1]
Tubulin Isotype Specificity
A key differentiator between this compound and colchicine is their interaction with different tubulin isotypes. Neuronal cells have a higher expression of β-III tubulin, and post-translational modifications of this isotype are common.[1][5] this compound has been shown to have a lower affinity for this neuronal tubulin isotype.[1] This reduced affinity is believed to be a primary reason for this compound's significantly lower neurotoxicity compared to colchicine, a major dose-limiting side effect of the latter.[2]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the binding of this compound and colchicine to tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin dimers.
Protocol:
-
Preparation of Tubulin: Lyophilized tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA) to a final concentration of 3-5 mg/mL.
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains tubulin, a GTP solution (final concentration ~1 mM), and the test compound (this compound or colchicine) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.
-
Data Acquisition: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization and the steady-state polymer mass are determined. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curves.
Competitive Radioligand Binding Assay
This assay directly assesses the ability of a test compound to compete with a radiolabeled ligand for its binding site.
Protocol:
-
Reaction Mixture: Purified tubulin is incubated with a constant concentration of a radiolabeled colchicine analogue (e.g., [³H]colchicine) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The mixture is incubated at 37°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which retains the protein-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the competitor. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 of the competitor and the Kd of the radioligand.
Visualizing the Binding and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct binding sites on the tubulin dimer and the workflow for validating this compound's binding site.
Caption: Schematic of drug binding sites on the αβ-tubulin dimer.
Caption: Logical workflow of experiments to validate this compound's binding site.
References
- 1. β-III Tubulin Levels Determine the Neurotoxicity Induced by Colchicine-Site Binding Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Showdown: Indibulin vs. Combretastatin A4 in Cancer Therapy
In the landscape of anticancer drug development, agents targeting the cellular cytoskeleton, particularly microtubules, have emerged as a cornerstone of chemotherapy. Among these, Indibulin and Combretastatin A4 stand out as potent tubulin inhibitors, yet they exhibit distinct mechanisms of action and pharmacological profiles. This guide provides a detailed, head-to-head comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | Combretastatin A4 |
| Primary Mechanism | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor & Vascular Disrupting Agent |
| Binding Site | Distinct from colchicine, taxane, and vinca alkaloid sites | Colchicine-binding site on β-tubulin |
| Key Advantage | Orally active, lacks neurotoxicity | Potent vascular-disrupting activity |
| Clinical Status | Has undergone Phase I/II clinical trials | Prodrug (CA4P) has undergone Phase I/II/III clinical trials |
Mechanism of Action: A Tale of Two Tubulin Binders
Both this compound and Combretastatin A4 exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. However, they achieve this through interactions with different sites on the tubulin protein.
This compound is a novel, orally active small molecule that inhibits tubulin assembly, leading to mitotic arrest and apoptosis.[1][2] Its binding site on tubulin is unique, differing from those of established agents like taxanes, vinca alkaloids, and even colchicine.[3] A key distinguishing feature of this compound is its apparent lack of interaction with acetylated tubulin, which is abundant in neurons.[3][4] This selectivity is believed to be the reason for its favorable neurotoxicity profile observed in preclinical studies, a significant advantage over many other microtubule inhibitors that are often associated with peripheral neuropathy.[4][5]
Combretastatin A4 , a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[6] This interaction prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. In its clinical development, the water-soluble prodrug, Combretastatin A4 Phosphate (CA4P or fosbretabulin), is typically used.[7] Beyond its direct cytotoxic effects on cancer cells, CA4P is renowned for its potent vascular-disrupting activity. It selectively targets the immature vasculature of tumors, causing a rapid shutdown of blood flow, which leads to extensive tumor necrosis.[7]
In Vitro Performance: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound and Combretastatin A4 against various cancer cell lines and their direct effect on tubulin polymerization.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | L1210 | Leukemia | 80 nM | [8] |
| A549 | Non-small cell lung cancer | ~1.8 µM | [9] | |
| Combretastatin A4 | BFTC 905 | Bladder Cancer | < 4 nM | [7] |
| TSGH 8301 | Bladder Cancer | < 4 nM | [7] | |
| HCT-116 | Colorectal Cancer | 20 nM | [10] | |
| 518A2 | Melanoma | 1.8 nM | [11] | |
| NUGC3 | Stomach Cancer | 8520 nM | [11] | |
| HR | Gastric Cancer | 30 nM | [11] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Table 2: Tubulin Polymerization Inhibition (IC50 Values)
| Compound | Source of Tubulin | IC50 | Reference |
| This compound | Calf brain | ~0.25 µmol/L | [8] |
| Combretastatin A4 | Bovine brain | ~2-3 µM | [12] |
| MGC-803 cells | 2.12 µM | [13] |
In Vivo Efficacy: Preclinical Tumor Models
Both this compound and Combretastatin A4 have demonstrated significant anti-tumor activity in various preclinical xenograft models.
This compound has shown potent antitumor activity as a single agent in preclinical animal models.[3] Its oral availability makes it a convenient option for administration in these studies.[14]
Combretastatin A4 Phosphate (CA4P) has been extensively studied in xenograft models, where it induces rapid and extensive tumor necrosis due to its vascular-disrupting effects.[15][16] However, a viable rim of tumor cells often remains, which can lead to tumor regrowth.[15] This has prompted investigations into combination therapies to target these surviving cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate this compound and Combretastatin A4.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or Combretastatin A4) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[3]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Use purified tubulin (e.g., from bovine brain) and keep it on ice to prevent spontaneous polymerization.[1][6]
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.[1][17]
-
Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.[18]
-
Monitor Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.[18][19] Alternatively, a fluorescent reporter can be used where an increase in fluorescence corresponds to polymerization.[1][17]
-
Data Analysis: Plot the change in absorbance or fluorescence over time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[20][21]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[22][23]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (this compound or Combretastatin A4) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors. Compare the tumor weights and volumes between the treated and control groups to determine the anti-tumor efficacy.[24]
Conclusion
This compound and Combretastatin A4 are both potent anti-cancer agents that target tubulin, a fundamental component of the cellular machinery. While they share a common overarching mechanism, their distinct binding sites and resulting pharmacological profiles offer different therapeutic opportunities. This compound's oral bioavailability and lack of neurotoxicity make it an attractive candidate for long-term or combination therapies. In contrast, Combretastatin A4's powerful vascular-disrupting effects provide a unique mechanism for inducing rapid and extensive tumor cell death. The choice between these or similar agents in a drug development program will depend on the specific cancer type, the desired therapeutic outcome, and the potential for combination with other treatments. The data and protocols presented in this guide offer a foundation for further research and a framework for the comparative evaluation of novel anti-tubulin agents.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. researchgate.net [researchgate.net]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Indibulin's Selective Strike: A Comparative Analysis of its Effects on Neuronal versus Cancer Cell Tubulin
For Immediate Release
A comprehensive analysis of the microtubule inhibitor Indibulin reveals a significant differential in its effects on neuronal versus cancer cell tubulin, positioning it as a promising candidate for anti-cancer therapies with a potentially wider therapeutic window and reduced neurotoxicity. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel small molecule, disrupts microtubule dynamics, a process critical for cell division, making it a potent anti-cancer agent. However, unlike many other microtubule-targeting drugs that are fraught with neurotoxic side effects, this compound exhibits a remarkable selectivity, sparing the microtubules within mature neurons. This guide delves into the molecular basis for this selectivity, presents comparative quantitative data on its efficacy, and provides detailed experimental protocols for researchers to replicate and build upon these findings.
Mechanism of Differential Action: The Role of Tubulin Post-Translational Modifications
The primary determinant of this compound's selectivity lies in the post-translational modifications (PTMs) of tubulin, the protein subunit of microtubules. Mature neurons possess a high degree of tubulin acetylation, specifically on the lysine-40 residue of α-tubulin.[1][2][3] This acetylation, along with other PTMs, is thought to sterically hinder the binding of this compound to the tubulin protein, rendering neuronal microtubules resistant to its depolymerizing effects.[1][2][3] In contrast, cancer cells typically have less acetylated and more dynamic microtubules, making them highly susceptible to this compound's disruptive action.[1][2]
This differential effect is visually represented in the following signaling pathway diagram:
Quantitative Comparison of this compound's Effects
The differential activity of this compound is starkly evident in quantitative assays measuring cell viability and tubulin polymerization.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Type | Cell Line | IC50 (µM) | Reference |
| Cancer Cells | |||
| Breast Cancer | MCF-7 | 0.15 | [4] |
| Leukemia | L1210 (sensitive) | 0.08 | [3] |
| Pheochromocytoma | PC12 (undifferentiated) | ~0.1 | [5] |
| Neuronal Cells | |||
| Pheochromocytoma | PC12 (differentiated) | >10 | [5][6] |
| Mature Neuronal Tubulin | (in vitro polymerization) | >10 | [3] |
Table 2: Effect of this compound on Tubulin Polymerization
| Tubulin Source | This compound Concentration (µM) | Inhibition of Polymerization | Reference |
| Calf Brain (less modified) | 0.25 | ~50% | [3] |
| Bovine Brain (highly modified) | 10 | <25% | [3] |
| Cancer Cell Lines (e.g., HeLa) | 0.1 - 1 | Significant Inhibition | [3] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Workflow:
Methodology:
-
Tubulin Preparation: Purify tubulin from either cancer cell lines or neuronal tissue (e.g., bovine brain) using established protocols.[7]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (1-2 mg/mL) in polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2).[8][9]
-
Initiation: Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (typically 30-60 minutes). Alternatively, a fluorescence-based assay using a reporter dye that binds to polymerized tubulin can be used.[10][11]
-
Data Analysis: Plot the absorbance or fluorescence as a function of time to obtain polymerization curves. Calculate parameters such as the initial rate of polymerization and the maximum polymer mass.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Workflow:
Methodology:
-
Cell Culture: Plate cancer cells or differentiated neuronal cells (e.g., SH-SY5Y) on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (or acetylated α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells again, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope.
Conclusion
References
- 1. This compound, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oral Bioavailability and Efficacy of Indibulin and Its Analogs
A comprehensive guide for researchers and drug development professionals on the preclinical performance of novel tubulin-targeting agents.
Indibulin, a synthetic small molecule, has emerged as a promising orally active anticancer agent that functions by inhibiting tubulin polymerization. Its distinct mechanism of action and favorable safety profile, particularly its reduced neurotoxicity compared to other microtubule inhibitors, have spurred the development of various analogs. This guide provides a comparative analysis of the oral bioavailability and therapeutic efficacy of this compound and its key analogs, supported by experimental data and detailed methodologies to aid in the evaluation and selection of candidates for further development.
In Vitro Efficacy: Cytotoxicity and Tubulin Polymerization Inhibition
The in vitro anticancer activity of this compound and its analogs is primarily assessed through cytotoxicity assays against various cancer cell lines and by measuring their ability to inhibit tubulin polymerization.
Comparative Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) values derived from these assays provide a quantitative measure of a compound's potency. While comprehensive side-by-side comparisons are limited in published literature, available data for select analogs are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | >100 | [1] |
| Analog 4f | MDA-MB-231 (Breast Cancer) | 11.82 | [1] |
| Analog 4g | MDA-MB-231 (Breast Cancer) | 13.33 | [1] |
| Compound II | PC-3 (Prostate Cancer) | 0.002 µM | [2] |
| Compound IAT | PC-3 (Prostate Cancer) | 0.005 µM | [2] |
Note: The significant difference in potency between the diarylpyrrole analogs (4f, 4g) and the indole-based compounds (II, IAT) highlights the diverse chemical scaffolds being explored. Direct comparison is challenging due to different experimental setups.
Tubulin Polymerization Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of microtubule formation. This is quantified through in vitro tubulin polymerization assays.
| Compound | IC50 (µM) | Reference |
| This compound | 0.30 | [1] |
| Analog 4b | No inhibition at 20 µM | [1] |
| Analog 4g | No inhibition at 20 µM | [1] |
| Compound II | Potent Inhibition (data not quantified) | [2] |
| Compound IAT | Potent Inhibition (data not quantified) | [2] |
Interestingly, some analogs like 4b and 4g, despite showing cytotoxic activity, do not appear to directly inhibit tubulin polymerization, suggesting alternative mechanisms of action may be at play.[1]
Oral Bioavailability and Pharmacokinetics
A key advantage of this compound and its analogs is their potential for oral administration. Pharmacokinetic studies in preclinical animal models are crucial for determining their absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and select analogs following oral administration in various animal models.
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | Human | 20 (single dose) | Varies | - | - | High interpatient variability | [3] |
| Compound II | Mouse | 20 | - | - | - | 36 | [2] |
| Rat | 20 | - | - | - | 21 | [2] | |
| Dog | 20 | - | - | - | 50 | [2] | |
| Compound IAT | Mouse | 20 | - | - | - | 36 | [2] |
| Rat | 20 | - | - | - | 24 | [2] | |
| Dog | 20 | - | - | - | 34 | [2] |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
These data indicate that analogs like Compound II and IAT exhibit acceptable oral bioavailability across multiple species, a critical characteristic for a clinically viable oral anticancer drug.[2]
In Vivo Efficacy in Xenograft Models
The ultimate validation of an anticancer agent's potential lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical efficacy testing.
Comparative Antitumor Activity
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Head and Neck Cancer | - | Significant | [1] |
| Compound II | Paclitaxel-resistant Prostate Cancer (PC-3/TxR) | 3-30 mg/kg, oral | >100 (tumor regression) | [2] |
| Compound IAT | Paclitaxel-resistant Prostate Cancer (PC-3/TxR) | 3-30 mg/kg, oral | >100 (tumor regression) | [2] |
The remarkable efficacy of Compounds II and IAT in a paclitaxel-resistant xenograft model underscores their potential to overcome multidrug resistance, a major challenge in cancer chemotherapy.[2]
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
This compound-Induced Apoptosis Pathway
The following diagram illustrates the key steps in the signaling cascade initiated by this compound.
References
- 1. Synthesis and anti-breast cancer activity of novel this compound related diarylpyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase I dose-finding and pharmacokinetic trial of orally administered this compound (D-24851) to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Indibulin: A Comparative Analysis of a Novel Microtubule Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available clinical and preclinical data on Indibulin, a novel microtubule-targeting agent. Its performance is objectively compared with established alternatives, namely taxanes and vinca alkaloids, supported by experimental data to inform future research and development in oncology.
Executive Summary
This compound is an orally bioavailable small molecule that disrupts microtubule dynamics, a critical process in cell division. This mechanism of action places it in the same therapeutic class as taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine), which are mainstays in cancer chemotherapy. However, preclinical and early clinical data suggest that this compound may offer a distinct advantage in terms of its safety profile, particularly concerning neurotoxicity. This guide synthesizes the current knowledge on this compound's mechanism of action, clinical efficacy, and safety, juxtaposed with that of its key therapeutic competitors.
Mechanism of Action: A Distinct Approach to Microtubule Disruption
This compound functions as a microtubule destabilizing agent, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Unlike other agents that interact with tubulin, this compound's binding site is distinct from those of taxanes and vinca alkaloids.[2]
A key differentiating feature of this compound is its apparent selectivity for non-neuronal tubulin.[3] Preclinical studies have shown that this compound does not significantly affect the highly modified and stable microtubules found in mature neurons.[3] This is in contrast to taxanes and vinca alkaloids, whose interaction with neuronal microtubules is a primary cause of dose-limiting peripheral neuropathy.[3]
The proposed mechanism for this selectivity lies in the post-translational modifications of neuronal tubulin, which may hinder this compound's binding.[3] This unique characteristic suggests a potentially wider therapeutic window for this compound, with a reduced risk of neurotoxicity.
Signaling Pathway and Cellular Consequences of Microtubule Disruption
The following diagram illustrates the general signaling pathway affected by microtubule-targeting agents, leading to mitotic arrest and apoptosis.
References
Safety Operating Guide
Proper Disposal of Indibulin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Indibulin, a microtubule destabilizer used in cancer research. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring environmental safety.
As a potent antineoplastic agent, this compound and any materials that have come into contact with it must be treated as hazardous cytotoxic waste.[1][2][3] Disposal must comply with all local, state, and federal regulations for hazardous waste management.
I. Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent skin contact and inhalation of aerosols.[2][3][4]
Required PPE includes:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, fluid-resistant gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A surgical mask or, in the case of potential aerosol generation, a fit-tested N95 respirator or higher.
II. Waste Segregation and Container Management
Proper segregation of cytotoxic waste is the first critical step in the disposal process.[1] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
| Waste Type | Container Type | Labeling |
| Solid Waste | Yellow chemotherapy waste bag within a rigid, leak-proof container with a purple lid.[1][5] | "Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol |
| Liquid Waste | Leak-proof, screw-cap container compatible with the solvent used. | "Hazardous Waste," "Cytotoxic Liquid Waste," Chemical composition |
| Sharps Waste | Yellow, puncture-resistant sharps container with a purple lid.[1][5] | "Chemo Sharps," "Cytotoxic Sharps," Biohazard Symbol |
| Contaminated Labware (non-sharps) | Yellow chemotherapy waste bag.[5] | "Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol |
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal
This category includes unused or expired this compound powder, contaminated PPE (gloves, gowns, masks), absorbent pads, and other disposable materials.
-
Collection: Place all solid cytotoxic waste directly into a designated yellow chemotherapy waste bag.[5]
-
Sealing: When the bag is three-quarters full, securely seal it. Do not overfill.
-
Storage: Place the sealed yellow bag into a rigid, secondary container with a purple lid, clearly marked as "Cytotoxic Waste."[1]
-
Pickup: Arrange for waste pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
B. Liquid Waste Disposal
This includes stock solutions of this compound and any other liquids containing this compound. Under no circumstances should this compound solutions be disposed of down the drain.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, and the approximate concentration.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, away from incompatible chemicals.
-
Pickup: When the container is full or ready for disposal, contact your institution's EHS for collection.
C. Sharps Waste Disposal
This includes needles, syringes, pipette tips, and any other sharp objects contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a designated yellow, puncture-resistant sharps container with a purple lid.[1][5] Do not recap, bend, or break needles.
-
Sealing: Once the sharps container is three-quarters full, securely lock the lid.
-
Disposal: Place the sealed sharps container into the designated cytotoxic waste accumulation area for pickup and incineration.[5]
D. Decontamination of Reusable Labware
For reusable labware (e.g., glassware), a thorough decontamination process is required.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the labware with a detergent solution.
-
Final Rinse: Rinse thoroughly with water.
IV. Spill Management
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: If not already wearing it, put on the full required PPE.
-
Containment: Use a chemotherapy spill kit to absorb the spill.[4] For powders, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a yellow chemotherapy waste bag.[4]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[4]
-
Dispose: Dispose of all cleanup materials as cytotoxic solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. It is the user's responsibility to ensure compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Indibulin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Indibulin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.
This compound is a microtubule destabilizer that demonstrates antitumor activity. Due to its cytotoxic potential, strict adherence to safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel. The primary routes of exposure are inhalation of aerosolized particles and direct skin or eye contact.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Reason for Use | Source |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | To prevent skin contact and absorption. | [2][3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. | [2][3] |
| Body Protection | Laboratory coat, long-sleeved gown | To prevent contamination of personal clothing. | [3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust or aerosols. | [2][3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment. Adherence to these protocols will minimize the risk of accidental exposure.
| Procedure | Guideline | Rationale | Source |
| General Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. | To minimize inhalation and ingestion exposure. | [2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Desiccate at -20°C. | To maintain compound integrity and prevent accidental release. | [3] |
| Engineering Controls | All procedures involved in the preparation of injectable antineoplastics should be performed in a Class II laminar flow biological safety cabinet. | To provide a contained workspace and prevent aerosolization. | [1] |
Spill Management and Disposal Plan
In the event of a spill, a clear and practiced response plan is essential to mitigate risks. The following workflow outlines the steps for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
